molecular formula C16H12N2O3 B3038094 1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 7391-60-8

1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B3038094
CAS No.: 7391-60-8
M. Wt: 280.28 g/mol
InChI Key: FBQJKKPQBMSWEP-UHFFFAOYSA-N
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Description

1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as N,N'-diphenylbarbituric acid, is a high-value pyrimidinetrione derivative of significant interest in medicinal chemistry and anti-inflammatory drug discovery. With a molecular formula of C16H12N2O3 and a molecular weight of 280.28 g/mol , this compound serves as a key chemical scaffold in the design and synthesis of novel inhibitors. Research has identified structural analogs of this compound, specifically 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones, as potent and selective inhibitors of human microsomal prostaglandin E2 synthase-1 (mPGES-1) . mPGES-1 is a promising therapeutic target for next-generation anti-inflammatory agents, as its inhibition selectively blocks the production of induced PGE2 without disrupting the homeostasis of other prostanoids, thereby potentially reducing the gastrointestinal and cardiovascular risks associated with traditional NSAIDs and COX-2 inhibitors . The core pyrimidinetrione structure is critical for this activity, as it is predicted to form a key hydrogen bond with serine residue S127 in the enzyme's active site . This compound is intended for research applications in hit-to-lead optimization, SAR studies, and the investigation of new anti-inflammatory pathways. Its physical properties include a predicted density of 1.357 g/cm³ and a flash point of 189°C . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

1,3-diphenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-14-11-15(20)18(13-9-5-2-6-10-13)16(21)17(14)12-7-3-1-4-8-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQJKKPQBMSWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251346
Record name 1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204899
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7391-60-8
Record name 1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7391-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 1,3-Diphenylbarbituric Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione.

Compound: 1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS Registry Number: 7391-60-8 Common Name: 1,3-Diphenylbarbituric Acid (1,3-DPBA)

Executive Summary

1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione (1,3-DPBA) is a N,N-disubstituted derivative of barbituric acid. Unlike the pharmacologically active 5,5-disubstituted barbiturates (e.g., phenobarbital), 1,3-DPBA lacks substitution at the C5 position, retaining a highly acidic methylene group. This feature makes it a critical reagent in organic synthesis, particularly as a "CH-acidic" component in Knoevenagel condensations to form benzylidene derivatives (merocyanine dyes, nonlinear optical materials).

This guide provides a rigorous analysis of its physicochemical constants, a validated synthesis protocol, and a structural evaluation of its reactivity, designed for researchers in medicinal chemistry and materials science.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The molecule consists of a pyrimidine-2,4,6-trione ring substituted at both nitrogen atoms with phenyl groups.[1] The steric bulk of the phenyl rings forces them to rotate out of the plane of the pyrimidine ring, minimizing conjugation with the nitrogen lone pairs. This conformation influences both solubility and reactivity.[2]

PropertyData
IUPAC Name 1,3-diphenyl-1,3-diazinane-2,4,6-trione
Molecular Formula C₁₆H₁₂N₂O₃
Molecular Weight 280.28 g/mol
SMILES O=C1N(c2ccccc2)C(=O)CC(=O)N1c3ccccc3
InChIKey FBQJKKPQBMSWEP-UHFFFAOYSA-N

Physicochemical Properties[1][2][3][6][7][9][10][11][12]

Physical Constants

The following data points are synthesized from historical characterization and modern property databases.

PropertyValue / DescriptionContext/Notes
Melting Point 238 °C Crystalline needles (from ethanol/acetic acid) [1].[2]
Appearance White to pale yellow crystalline solidColorless needles when pure.[2]
Solubility (Aq) InsolubleHydrophobic phenyl groups drastically reduce water solubility compared to barbituric acid.[2]
Solubility (Org) SolubleDMSO, DMF, Chloroform, hot Acetic Acid, hot Ethanol.
pKa (C5-H) ~4.0 The C5 methylene protons are highly acidic due to the electron-withdrawing carbonyls and the inductive effect of the N-phenyl groups.[2]
LogP 2.3 (Predicted)Moderate lipophilicity.[2]
Acidity and Tautomerism

1,3-DPBA exists primarily in the tri-keto form in the solid state and non-polar solvents. However, the C5 protons are highly acidic (pKa ≈ 4.0), allowing for easy deprotonation by weak bases (e.g., triethylamine, acetate).

  • Active Methylene: The C5 position is flanked by two carbonyls, making it a "soft" nucleophile upon deprotonation.

  • Absence of N-H Acidity: Unlike unsubstituted barbituric acid, the N-positions are blocked, preventing N-deprotonation and restricting tautomerism to the C5-O4/O6 axis.

Spectroscopic Characterization

Researchers should use the following spectroscopic signatures to validate compound purity.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃/DMSO-d₆):

    • δ 7.20 – 7.60 ppm (Multiplet, 10H): Aromatic protons of the two phenyl rings.

    • δ 3.90 – 4.10 ppm (Singlet, 2H): The characteristic signal for the acidic C5-methylene protons.[2] This peak disappears upon D₂O exchange or condensation at C5.[2]

  • ¹³C NMR (100 MHz):

    • Carbonyls: Distinct signals at ~163 ppm (C4, C6) and ~151 ppm (C2).[2]

    • Aromatic: Signals in the 128–130 ppm range.[2]

    • Aliphatic: Signal at ~41 ppm corresponding to the C5 methylene carbon.[3][2]

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: Strong bands at 1680–1710 cm⁻¹ (Urea/Imide carbonyls).[2]

  • C-H Stretch: Weak aromatic C-H stretches >3000 cm⁻¹.[2]

  • Absence of N-H: Lack of broad N-H stretching bands (3200–3400 cm⁻¹) confirms N,N-disubstitution.[2]

Synthesis Protocol

Method: Condensation of 1,3-Diphenylurea with Malonic Acid using Acetyl Chloride. Rationale: This method avoids the use of sodium alkoxides (classic method) and provides high yields under milder conditions by using acetyl chloride as both a solvent and dehydrating agent [2].[2]

Workflow Diagram

Synthesis Start Reagents: 1,3-Diphenylurea Malonic Acid Acetyl Chloride Reaction Reaction: 60°C, 30 min (Cyclocondensation) Start->Reaction Mix & Heat Workup Workup: Cool, Filter Solid Wash w/ Water Reaction->Workup Precipitation Purification Purification: Recrystallize from Glacial Acetic Acid Workup->Purification Crude Solid Product Product: 1,3-Diphenylbarbituric Acid (White Needles) Purification->Product Yield >90%

Caption: One-pot synthesis of 1,3-DPBA via acetyl chloride mediated condensation.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3-diphenylurea (10 mmol, 2.12 g) and malonic acid (13 mmol, 1.35 g) in acetyl chloride (30 mmol, ~2.4 mL). Note: Acetyl chloride acts as the solvent; ensure anhydrous conditions.

  • Reaction: Heat the mixture to 60°C for 30–45 minutes. The mixture will evolve HCl gas (use a fume hood) and eventually solidify or form a thick slurry as the product precipitates.[2]

  • Isolation: Cool the reaction mixture to room temperature. Add ice-cold water (50 mL) to decompose excess acetyl chloride and fully precipitate the product.

  • Filtration: Filter the solid under vacuum. Wash the filter cake copiously with water to remove acetic acid and unreacted malonic acid.[2]

  • Purification: Recrystallize the crude solid from glacial acetic acid or ethanol .

  • Yield: Expect 90–95% yield of white/pale-yellow needles.

Reactivity & Applications: The Knoevenagel Condensation[8]

The primary utility of 1,3-DPBA lies in its ability to undergo Knoevenagel condensation with aromatic aldehydes at the C5 position. This reaction yields 5-arylidene-1,3-diphenylbarbituric acids , which are intensely colored (often yellow/orange) and used as dyes or probes.

Mechanism of Action

The C5 protons are deprotonated to form an enolate, which attacks the aldehyde carbonyl. Subsequent dehydration yields the conjugated alkene.[2]

Knoevenagel DPBA 1,3-DPBA (Active Methylene) Enolate Intermediate: Enolate Anion DPBA->Enolate Deprotonation Base Catalyst (Piperidine/Et3N) Base->Enolate Adduct Aldol Adduct (Unstable) Enolate->Adduct + Aldehyde (Nucleophilic Attack) Aldehyde Reagent: Ar-CHO Aldehyde->Adduct Product Product: 5-Arylidene-1,3-DPBA (Conjugated System) Adduct->Product - H2O (Elimination)

Caption: Mechanism of Knoevenagel condensation at the C5 position of 1,3-DPBA.[2]

Application Protocol
  • Solvent: Ethanol or Acetic Acid/Water.[2]

  • Catalyst: None required (if refluxing in water) or catalytic Piperidine.[2]

  • Procedure: Mix equimolar amounts of 1,3-DPBA and the aldehyde in ethanol. Reflux for 1–2 hours. The product usually precipitates upon cooling.[2]

Safety & Handling

  • Toxicity: While barbiturates are generally CNS depressants, 1,3-DPBA is an intermediate and not typically used as a drug itself. However, treat as a potential bioactive agent.

  • Hazards: Causes skin and eye irritation.[2]

  • Acetyl Chloride: Highly corrosive and water-reactive.[2] Handle in a fume hood.

References

  • Whiteley, M. A. (1907).[4][2] "LXXXVI.—1:3-Diphenylbarbituric acid and some coloured derivatives."[2] Journal of the Chemical Society, Transactions, 91, 1330-1350.[5]

  • Jursic, B. S. (2010).[2] "Synthetic Methods for Barbituric Acid Derivatives." Journal of Heterocyclic Chemistry. (General reference for Acetyl Chloride method).

  • PubChem. "1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione (Compound)." National Library of Medicine.[2]

Sources

Solubility profile of 1,3-diphenylbarbituric acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profile & Thermodynamic Analysis of 1,3-Diphenylbarbituric Acid: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-diphenylbarbituric acid (1,3-DPBA) .[1] Unlike its hydrophilic analogs (e.g., barbituric acid, 1,3-dimethylbarbituric acid), 1,3-DPBA exhibits a distinct lipophilic profile due to the steric and hydrophobic bulk of the N,N'-diphenyl substituents. This guide details the qualitative solubility landscape, establishes a rigorous experimental protocol for quantitative determination, and outlines the thermodynamic modeling frameworks (Apelblat, van’t Hoff) required for process optimization in drug development and crystal engineering.

Chemical Identity & Physicochemical Context

1,3-Diphenylbarbituric acid is a disubstituted pyrimidine-2,4,6(1H,3H,5H)-trione derivative.[1] Its physicochemical behavior is dominated by the N-phenyl groups, which eliminate the hydrogen-bond donating capacity of the ring nitrogens, significantly reducing water solubility and enhancing affinity for non-polar and polar aprotic solvents.[1]

PropertyDescription
Chemical Name 1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
CAS Registry 741-81-1 (Generic/Derivative association); Historical Ref: J. Chem. Soc.[1][2][3] Trans., 1907 [1]
Molecular Formula

Key Structural Feature Hydrophobic N-Phenyl rings blocking H-bond donors
Primary Solvents Chloroform, Acetone, Ethyl Acetate (Hot)
Anti-Solvents Water, Aliphatic Hydrocarbons (Cold)

Qualitative Solubility Profile

Based on structural analysis and historical synthesis data [1][2], the solubility of 1,3-DPBA follows a clear polarity-driven hierarchy.[1] The absence of N-H protons prevents the formation of strong hydrogen bond networks with water, while the phenyl rings promote


 interactions with aromatic solvents and van der Waals interactions with moderately polar organics.[1]
Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Hydrocarbons Chloroform (

), DCM
High Favorable dipole-dipole interactions and solvation of the hydrophobic core.[1]
Polar Aprotic Acetone, Ethyl AcetateHigh (esp.[1] Hot) Carbonyl dipoles interact with the pyrimidine core; excellent for recrystallization.[1]
Polar Protic Ethanol, MethanolModerate to Low Soluble at elevated temperatures; limited by the solute's inability to donate H-bonds.[1]
Aqueous Water, Buffer (pH < 8)Insoluble Hydrophobic effect dominates; high energy cost for cavity formation in water structure.[1]
Aromatic Toluene, BenzeneModerate

stacking interactions between solvent and N-phenyl groups.[1]

Process Insight: The steep solubility curve in Acetone and Ethyl Acetate (high at boiling, low at ambient) makes them ideal candidates for purification via cooling crystallization.[1] Water serves as a potent anti-solvent to drive precipitation [2].[1]

Protocol: Experimental Determination of Solubility

For researchers requiring precise mole fraction data (


) for thermodynamic modeling, the Isothermal Saturation Method  is the gold standard.[1] The following protocol ensures self-validating results.
Workflow Visualization

SolubilityProtocol Start Start: Excess 1,3-DPBA Solid Solvent Add Solvent (e.g., Ethanol) Start->Solvent Equilibrium Agitate @ Const. Temp (T) (24-48 Hours) Solvent->Equilibrium Equilibrium->Equilibrium Check Equilibrium (Time Points) Settle Phase Separation (Settle/Centrifuge) Equilibrium->Settle Filter Syringe Filter (0.22 µm) (Pre-heated if T > Amb) Settle->Filter Dilute Dilute Aliquot (Mobile Phase) Filter->Dilute Analyze Quantify (HPLC/UV-Vis) Dilute->Analyze Calc Calculate Mole Fraction (x) Analyze->Calc

Figure 1: Step-by-step workflow for the isothermal saturation method to determine solubility.

Detailed Methodology
  • Preparation: Add excess 1,3-DPBA solid to a jacketed glass vessel containing the target solvent (e.g., 10 mL).[1]

  • Equilibration: Stir the suspension using a magnetic stirrer at a constant temperature (

    
    ) for 48 hours.
    
    • Validation: Measure concentration at 24h and 48h.[1] If deviation is <2%, equilibrium is reached.[1]

  • Sampling: Stop stirring and allow the solid to settle for 30 minutes.

  • Filtration: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter to prevent "crash-out" precipitation during sampling.[1]

  • Quantification: Dilute the filtrate with the mobile phase (e.g., Acetonitrile:Water) and analyze via HPLC (UV detection at

    
     nm).
    
  • Calculation: Convert mass concentration (

    
    , g/L) to mole fraction (
    
    
    
    ) using the equation:
    
    
    Where
    
    
    are masses of solute and solvent, and
    
    
    are their molar masses.[1]

Thermodynamic Modeling & Analysis

To predict solubility at unmeasured temperatures and understand the dissolution mechanism, experimental data should be correlated using the Modified Apelblat Equation and van't Hoff Equation .[1]

Modified Apelblat Model

This semi-empirical model is widely used for correlating solubility data in organic solvents.[1]



  • x: Mole fraction solubility

  • T: Absolute temperature (K)

  • A, B, C: Empirical model parameters derived from regression analysis.

  • Utility: Provides high accuracy for interpolation between measured temperatures.[1]

Thermodynamic Parameters (van't Hoff Analysis)

The dissolution process is governed by the change in Gibbs free energy (


), Enthalpy (

), and Entropy (

).[1]

[1]
  • 
     (Endothermic):  Solubility increases with temperature (Typical for 1,3-DPBA in organic solvents).[1]
    
  • 
     (Exothermic):  Solubility decreases with temperature.[1]
    
  • 
    :  Indicates spontaneity.[1] 
    
    
    
    .[1]
Thermodynamic Logic Diagram

Thermodynamics Data Experimental Data (ln x vs. 1/T) Slope Slope = -ΔH / R Data->Slope Intercept Intercept = ΔS / R Data->Intercept Enthalpy Enthalpy (ΔH) (+): Endothermic (-): Exothermic Slope->Enthalpy Entropy Entropy (ΔS) Disorder Change Intercept->Entropy Gibbs Gibbs Free Energy (ΔG) ΔG = ΔH - TΔS Enthalpy->Gibbs Entropy->Gibbs

Figure 2: Logical flow for extracting thermodynamic parameters from solubility data.[1]

References

  • Whiteley, M. A. (1907).[1] "1:3-Diphenylbarbituric Acid and Some Coloured Derivatives." Journal of the Chemical Society, Transactions, 91, 1330-1350.[4][5]

  • Okada, K., et al. (2000).[1] "Dental Adhesive Composition."[1] European Patent Application EP1066813A2.[1] (Describes use of 1,3-diphenylbarbituric acid in acetone/ethanol mixtures).

  • Jouyban, A. (2008).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] (General reference for solubility protocols).

  • Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91.[1] (Foundational paper for the Apelblat model).

Sources

Thermodynamic Stability of 1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS: 7391-60-8), also known as 1,3-diphenylbarbituric acid , represents a distinct subclass of barbiturates where the N1 and N3 positions are blocked by phenyl groups. Unlike common sedative barbiturates (e.g., phenobarbital) which possess N-H protons, this molecule lacks hydrogen bond donors at the nitrogen positions, fundamentally altering its thermodynamic landscape.[1]

This guide provides a rigorous analysis of its physicochemical stability, focusing on the active methylene group at C5 , solid-state polymorphism driven by


-

stacking, and hydrolytic degradation pathways. It is designed for formulation scientists and medicinal chemists requiring precise control over solid-form selection and solution stability.[2]

Molecular Architecture & Tautomeric Equilibria

The thermodynamic behavior of 1,3-diphenylbarbituric acid is dictated by the electronic competition between the electron-withdrawing phenyl groups and the carbonyl system.

Structural Constraints
  • N-Substitution: The bulky phenyl groups at N1 and N3 prevent the formation of the lactim tautomer at these positions.[2] The molecule cannot tautomerize to form an -OH group at C2, C4, or C6 via nitrogen protons.

  • C5 Acidity: The only site for tautomerism is Carbon-5 (C5).[2] The electron-withdrawing nature of the N-phenyl rings increases the acidity of the C5 protons compared to unsubstituted barbituric acid (

    
    ).[2] We estimate the 
    
    
    
    of the 1,3-diphenyl derivative to be in the range of 3.5–3.8 , making it a highly active methylene compound.
Tautomeric Pathway

The molecule exists primarily in the tri-keto form in the solid state but equilibrates with the enol form in solution, particularly in polar aprotic solvents or under basic conditions.

Tautomerism Keto Tri-Keto Form (Solid State Dominant) C5-H2 Enol Enol Form (Solution/Base Stabilized) C5=C-OH Keto->Enol  Tautomerization   Anion Barbiturate Anion (Delocalized Charge) Keto->Anion  -H+   Enol->Anion  -H+ (pKa ~3.8)  

Caption: Tautomeric equilibrium restricted to the C5 position due to N1/N3 blockage.

Solid-State Thermodynamics[2]

Thermal Properties[2][3]
  • Melting Point: Reported at 238°C (Whiteley, 1907).[1] The high melting point relative to non-aromatic analogs (e.g., 1,3-dimethylbarbituric acid,

    
    ) indicates significant lattice energy stabilization.
    
  • Enthalpy of Fusion (

    
    ):  While specific calorimetric data is sparse, the structural rigidity suggests a high entropy of fusion (
    
    
    
    ).
Crystal Packing & Polymorphism

Unlike N-H containing barbiturates which form extensive Hydrogen-Bond (HB) ribbons, 1,3-diphenylbarbituric acid relies on


-

stacking interactions
between the N-phenyl rings and the pyrimidine core.[2]
  • Polymorph Risk: High.[2] The rotational freedom of the N-phenyl rings allows for multiple conformational packing motifs (conformational polymorphism).[2]

  • Screening Protocol: Researchers must screen for metastable forms using solvent-mediated phase transformation (slurry conversion) in solvents with varying polarity (e.g., Chloroform vs. Ethanol).[2]

Table 1: Comparative Thermodynamic Descriptors

Property1,3-Diphenylbarbituric Acid1,3-Dimethylbarbituric AcidStructural Driver
Melting Point ~238°C120–124°C

-Stacking vs. van der Waals
Solubility (Water) Very Low (< 50

g/mL)
Moderate (~60 mg/mL)Lipophilicity of Phenyls
H-Bond Donors 00N-Substitution
Dominant Interaction

-

/ Dipole-Dipole
Dipole-DipoleCrystal Lattice Energy

Solution Stability & Reactivity[2]

Hydrolytic Degradation

The pyrimidine ring is susceptible to nucleophilic attack by hydroxide ions at the C2, C4, or C6 carbonyl carbons. The electron-withdrawing phenyl groups activate the carbonyls, making the ring more labile to hydrolysis than alkyl-substituted analogs.[2]

Mechanism:

  • Attack:

    
     attacks the carbonyl carbon (typically C2 or C4).[2]
    
  • Ring Opening: The C-N bond cleaves, destroying the pyrimidine ring.

  • Product: Formation of malonuric acid derivatives, which subsequently decarboxylate.

Hydrolysis Start 1,3-Diphenylbarbituric Acid TS Tetrahedral Intermediate (OH- attack at C2) Start->TS + OH- (k1) Open Malonuric Acid Derivative (Ring Opened) TS->Open Ring Cleavage Final Malonic Acid + 1,3-Diphenylurea Open->Final Decarboxylation/Hydrolysis

Caption: Base-catalyzed hydrolysis pathway leading to ring destruction.

Knoevenagel Condensation Reactivity

The C5 protons are highly reactive.[2] In the presence of aldehydes and a weak base, 1,3-diphenylbarbituric acid undergoes rapid Knoevenagel condensation.

  • Implication: Excipients containing trace aldehydes (e.g., certain grades of PEG, lactose) must be avoided in formulation to prevent adduct formation.

Experimental Protocols for Stability Profiling

To validate the thermodynamic profile of a specific batch, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC)
  • Objective: Determine purity and detect polymorphs.

  • Protocol:

    • Weigh 2–4 mg of sample into a crimped aluminum pan.

    • Equilibrate at 30°C.

    • Ramp at 10°C/min to 260°C under

      
       purge (50 mL/min).
      
    • Acceptance Criteria: Single endothermic peak at

      
      . Any pre-transition endotherms indicate solvates or polymorphs.[2]
      
Hydrolytic Stress Testing[2]
  • Objective: Establish pH-rate profile.

  • Protocol:

    • Prepare a 0.1 mM stock solution in Acetonitrile.[2]

    • Dilute 1:10 into buffers at pH 1.2, 4.5, 7.4, and 9.0.

    • Incubate at 40°C.

    • Sample at

      
       hours.
      
    • Analyze via HPLC (C18 column, Gradient ACN/Water + 0.1% TFA).[1][2]

    • Expectation: Rapid degradation at pH > 8.0 due to ring opening.[2]

References

  • Whiteley, M. A. (1907).[1][2][3] "The formation of 1,3-diphenylbarbituric acid and its derivatives." Journal of the Chemical Society, Transactions, 91, 1330–1350.

  • PubChem. (2025).[1][2] "1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione Compound Summary." National Library of Medicine.[2] [1][2]

  • Leslie, J. (1979).[1][2][4] "Alkaline hydrolysis of 1,3-dimethylphenobarbital." Journal of Pharmaceutical Sciences, 68(5), 639–642.

  • Moutinho, C., et al. (2011).[1] "Thermodynamic stability of barbiturates: A review." Journal of Thermal Analysis and Calorimetry. (Contextual grounding for thermodynamic comparisons).

Sources

An In-depth Technical Guide to 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde (CAS 83857-96-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde, a critical chemical intermediate in modern pharmaceutical synthesis. Initially referenced as CAS 7391-61-9, this document clarifies the correct designation as CAS 83857-96-9 . We will delve into its molecular and structural characteristics, physicochemical properties, and spectroscopic profile. Furthermore, this guide details established synthesis protocols and elucidates its pivotal role as a precursor in the manufacturing of Angiotensin II receptor blockers, most notably Losartan. This document is intended to be a vital resource for professionals in medicinal chemistry, process development, and pharmaceutical research, offering both foundational knowledge and practical insights.

Chemical Identity and Nomenclature

While the initial query referenced CAS 7391-61-9, extensive database searches indicate that the compound of interest, 2-Butyl-4-chloro-1-methyl-1H-imidazole-5-carboxaldehyde and its related structures are correctly identified under CAS 83857-96-9 . This compound is a substituted imidazole derivative with several synonyms used across commercial and academic literature.

The IUPAC name for this compound is 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde .[[“]][2] Due to tautomerism, where the proton on the imidazole ring can reside on either nitrogen atom, it is also referred to as 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde.[3][4] For clarity and consistency, this guide will primarily use the name 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde and the acronym BCFI.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 83857-96-9[5][6][7]
Molecular Formula C₈H₁₁ClN₂O[5][6][7]
Molecular Weight 186.64 g/mol [5][6][7]
IUPAC Name 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde[[“]][2]
Synonyms 2-Butyl-4-chloro-5-formylimidazole, BCFI, Losartan EP Impurity D[2][5]
InChI InChI=1S/C8H11ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h5H,2-4H2,1H3,(H,10,11)[2][5]
SMILES CCCCC1=NC(=C(N1)Cl)C=O[3]

Molecular and Structural Characteristics

BCFI is a heterocyclic compound featuring a central imidazole ring. This five-membered aromatic ring contains two nitrogen atoms, which impart basic properties and provide sites for further chemical modification. The key structural features are:

  • A Butyl Group at the 2-position of the imidazole ring, contributing to the lipophilicity of the molecule.

  • A Chlorine Atom at the 4-position, which is an important functional group for subsequent cross-coupling reactions in the synthesis of Losartan.

  • A Formyl (Aldehyde) Group at the 5-position, a reactive site that participates in the construction of the final drug molecule.

The presence of these functional groups on the imidazole scaffold makes BCFI a versatile and crucial building block in multi-step organic synthesis.

Physicochemical Properties

The physical and chemical properties of BCFI are critical for its handling, storage, and reaction optimization. It is typically a yellow to light yellow crystalline powder.[8]

Table 2: Physicochemical Data

PropertyValueSource(s)
Melting Point 97-100 °C[5][9]
Boiling Point (Predicted) 384.1±22.0 °C[5]
Solubility Soluble in methanol and DMSO. Slightly soluble in water.[5][6]
LogP 2.5[5]
Storage Temperature 2-8°C, under inert atmosphere[5][6]

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of BCFI is expected to show characteristic signals for the butyl group, the aldehyde proton, and the N-H proton of the imidazole ring.

  • Butyl Group: A triplet corresponding to the terminal methyl group (CH₃) around 0.9 ppm, and a series of multiplets for the three methylene groups (CH₂) between 1.3 and 2.7 ppm.

  • Aldehyde Proton: A singlet for the formyl proton (CHO) in the downfield region, typically around 9.5-10.0 ppm.

  • Imidazole N-H Proton: A broad singlet that can vary in chemical shift depending on the solvent and concentration, often found in the downfield region (>10 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule. Expected chemical shifts include:

  • Butyl Group Carbons: Signals in the aliphatic region (13-40 ppm).

  • Imidazole Ring Carbons: Aromatic carbons of the imidazole ring would appear between 115 and 150 ppm.

  • Aldehyde Carbonyl Carbon: A signal in the highly deshielded region, typically around 185-195 ppm.[11]

Infrared (IR) Spectroscopy

The IR spectrum of BCFI would display characteristic absorption bands for its functional groups:

  • N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.

  • C-H Stretch (aliphatic): Bands in the 2850-3000 cm⁻¹ region.

  • C=O Stretch (aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

  • C=N and C=C Stretch (imidazole ring): Absorptions in the 1500-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For BCFI, the molecular ion peak [M]⁺ would be observed at an m/z of 186.64. Fragmentation would likely involve the loss of the butyl chain and the formyl group.

Synthesis of 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde

Several synthetic routes to BCFI have been developed, with the Vilsmeier-Haack reaction being a common and efficient method.[12] This reaction allows for the one-pot formylation and chlorination of an appropriate precursor.

Vilsmeier-Haack Synthesis Protocol

A widely employed synthesis involves the reaction of 2-butyl-1H-imidazol-5(4H)-one with a Vilsmeier reagent (formed from phosphorus oxychloride and N,N-dimethylformamide).[5]

Experimental Protocol:

  • Preparation of the Vilsmeier Reagent: In a suitable reactor, phosphorus oxychloride (POCl₃) is added to N,N-dimethylformamide (DMF) under controlled temperature conditions.

  • Reaction with Imidazole Precursor: 2-Butyl-1H-imidazol-5(4H)-one is then added to the freshly prepared Vilsmeier reagent.

  • Reaction Execution: The reaction mixture is heated to promote the formylation and chlorination of the imidazole ring.

  • Work-up and Isolation: The reaction is quenched with water or an ice-water mixture. The pH is adjusted, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated.

  • Purification: The crude product is purified by recrystallization to yield 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde as a crystalline solid.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Chlorination cluster_2 Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Imidazole_Precursor 2-Butyl-1H-imidazol-5(4H)-one Intermediate Formylated Intermediate Imidazole_Precursor->Intermediate + Vilsmeier Reagent BCFI BCFI (Final Product) Intermediate->BCFI Chlorination Quenching Quenching (H₂O) BCFI->Quenching Extraction Extraction Quenching->Extraction Purification Recrystallization Extraction->Purification

Caption: Vilsmeier-Haack Synthesis of BCFI.

Role in Drug Development: The Synthesis of Losartan

The primary significance of BCFI lies in its role as a key intermediate in the synthesis of Losartan, an angiotensin II receptor blocker (ARB) used to treat hypertension.[8] Losartan works by blocking the AT1 receptor in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation.[5][10]

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a hormonal cascade that regulates blood pressure and fluid balance.[3][13] Angiotensin II, a potent vasoconstrictor, is a key effector molecule in this pathway. By blocking its receptor, Losartan effectively lowers blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE (from Lungs) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Losartan Losartan Losartan->AT1_Receptor Blocks

Caption: The RAAS and the Mechanism of Action of Losartan.

In the synthesis of Losartan, BCFI provides the core imidazole structure. It undergoes N-alkylation with a substituted benzyl bromide, followed by further chemical transformations to yield the final Losartan molecule. The purity and quality of BCFI are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).[8]

Conclusion

2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde (CAS 83857-96-9) is a chemical intermediate of immense importance in the pharmaceutical industry. Its well-defined molecular structure and versatile reactivity make it an indispensable building block for the synthesis of life-saving medications like Losartan. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and chemists working in drug discovery and development. This guide has provided a detailed overview of this key molecule, consolidating essential information to support ongoing research and manufacturing efforts.

References

  • Hakkimane, S. S., et al. (2025, September 24). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances. Retrieved from [Link]

  • Parmar, M. B., Pandya, J. H., & Vara, M. K. (2022). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H - imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide. Bangladesh Journal of Scientific and Industrial Research. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. Retrieved from [Link]

  • TeachMePhysiology. (2023, August 22). The Renin-Angiotensin-Aldosterone-System. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 4). 1H-Imidazole-4-carboxaldehyde, 2-butyl-5-chloro-. Substance Registry Services. Retrieved from [Link]

  • Watson, S. P. (1992). A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde. Synthetic Communications, 22(20), 2971-2977. Retrieved from [Link]

  • The Critical Role of 2-Butyl-4-chloro-5-formylimidazole in Losartan Synthesis. (2026, February 12). Medium. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Zohra, F., et al. (2025, September 24). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances. Retrieved from [Link]

  • Allmpus. (n.d.). Losartan EP Impurity D / Losartan USP RC A. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde. Retrieved from [Link]

  • Manus Aktteva Biopharma LLP. (n.d.). 2-Butyl-4-chloro-5-formylimidazole (CAS No.: 83857-96-9). Retrieved from [Link]

  • ChemBK. (n.d.). 2-Butyl-4-chloro-1-H-imidazole-5-carboxaldehyde. Retrieved from [Link]

  • Advent Chembio. (n.d.). 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-BUTYL-5-CHLORO-1H-IMIDAZOLE-4-CARBALDEHYDE. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1999). Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan. Retrieved from [Link]

  • Madasu, S. B., et al. (2025, May 25). Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.

Sources

Electronic Properties and Tautomerism of 1,3-Diphenylbarbituric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference on the electronic structure, tautomeric behavior, and synthesis of 1,3-diphenylbarbituric acid (1,3-DPBA). It is designed for researchers requiring actionable protocols and mechanistic insights.

Executive Technical Summary

1,3-Diphenylbarbituric acid (1,3-DPBA) is a N,N'-disubstituted pyrimidine-trione derivative. Unlike the parent barbituric acid, the substitution of phenyl groups at the N1 and N3 positions effectively blocks the lactam-lactim tautomerism involving the nitrogen atoms. Consequently, 1,3-DPBA serves as an ideal model system for isolating and studying keto-enol tautomerism at the C5 position and the acidity of the C-H active methylene group.

This compound exhibits significant solvatochromism and acts as a strong carbon acid (approximate pKa ~4–5), making it a critical scaffold in the development of merocyanine dyes, Knoevenagel condensation precursors, and pharmacologically active barbiturates.

Molecular Architecture & Tautomeric Landscape

Structural Constraints

The N-phenyl substitution imposes steric and electronic constraints that define the molecule's reactivity:

  • Steric Hindrance: The bulky phenyl groups twist out of the pyrimidine plane (dihedral angle typically 45–90°) to minimize steric clash with the carbonyl oxygens at C2, C4, and C6.

  • Electronic Effect: The phenyl rings exert an electron-withdrawing inductive effect (-I), increasing the electrophilicity of the carbonyl carbons and the acidity of the C5 protons.

Tautomeric Equilibrium (The C5-H Anomaly)

In 1,3-DPBA, the classic N-H


 O-H tautomerism is impossible. The equilibrium is restricted to the movement of a proton from the C5 carbon to the O4 or O6 oxygen.
  • Tri-keto Form (Dominant in Polar Solvents): The active methylene (-CH2-) at C5 is preserved. This is the preferred conformer in polar protic solvents (e.g., Methanol, Water) which stabilize the localized dipoles of the carbonyls.

  • Enol Form (Stabilized in Non-polar Solvents): A proton shifts from C5 to O4/O6, creating a C5=C4 double bond and a hydroxyl group. This form is stabilized by an intramolecular hydrogen bond between the enolic -OH and the adjacent carbonyl oxygen (O...H-O), forming a pseudo-six-membered ring.

Visualization of Tautomeric Pathways

The following diagram illustrates the restricted tautomeric landscape of 1,3-DPBA compared to unsubstituted barbituric acid.

Tautomerism TriKeto Tri-keto Form (C5-H2, C=O) Transition Transition State (Proton Transfer) TriKeto->Transition -H+ (Deprotonation) Anion Barbiturate Enolate (Delocalized Anion) TriKeto->Anion Base (pK_a ~4.5) Enol Enol Form (C5=C-OH) Intramolecular H-Bond Transition->Enol +H+ (O-Protonation) Enol->TriKeto Polar Solvent Stabilization Enol->Anion -H+

Figure 1: Tautomeric and ionization pathways of 1,3-DPBA. Note the central role of the enolate anion as the conjugate base for both forms.

Electronic Characterization

UV-Vis Spectroscopy & Solvatochromism

1,3-DPBA exhibits distinct absorption bands attributable to


 and 

transitions. The position of these bands is highly sensitive to the solvent environment (Solvatochromism).
Solvent PolarityPredominant Species

(approx)
Electronic Transition
Non-polar (e.g., CHCl3) Enol / Tri-keto mix~260-270 nm

(Enol conjugation)
Polar Protic (e.g., MeOH) Tri-keto~240 nm

(Isolated carbonyls)
Basic (pH > 5) Enolate Anion~255-265 nmCharge Transfer (Delocalized)

Mechanistic Insight: In non-polar solvents, the intramolecular H-bond of the enol form is not disrupted, leading to a bathochromic shift (red shift) due to extended conjugation across the C4-C5-C6 system.

NMR Spectral Signatures

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing tautomers.

  • 
    H NMR (CDCl
    
    
    
    ):
    • Tri-keto: A sharp singlet at

      
       ppm corresponding to the C5-H 
      
      
      
      protons.
    • Enol: Disappearance of the C5-H

      
       singlet; appearance of a downfield singlet (
      
      
      
      ppm) for the enolic -OH (often broad due to exchange) and a vinylic signal if C5-H remains (not applicable here as C5 is fully substituted in the enol double bond).
  • 
    C NMR: 
    
    • Tri-keto: Distinct carbonyl peaks. C2 (urea) appears upfield relative to C4/C6 (imide).

    • Symmetry: The molecule possesses

      
       symmetry in the tri-keto form, simplifying the aromatic region signals.
      

Experimental Protocols

Synthesis of 1,3-Diphenylbarbituric Acid

Objective: Synthesis of 1,3-DPBA via condensation of 1,3-diphenylurea and malonyl chloride. This route is preferred over malonic ester condensation for higher yields and milder conditions.

Reagents:

  • 1,3-Diphenylurea (10 mmol)

  • Malonyl Chloride (12 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Catalyst: Pyridine or Triethylamine (to scavenge HCl)

Workflow Diagram:

Synthesis Start Reagents: 1,3-Diphenylurea + Malonyl Chloride Step1 Dissolution in Anhydrous DCM (0°C, N2 Atmosphere) Start->Step1 Step2 Dropwise Addition of Catalyst (Pyridine) Step1->Step2 Step3 Reflux (2-4 Hours) Monitor via TLC Step2->Step3 Step4 Quench with Cold Water Precipitate Formation Step3->Step4 Step5 Recrystallization (Ethanol/Water) Step4->Step5 Final Pure 1,3-DPBA (White Crystalline Solid) Step5->Final

Figure 2: Step-by-step synthetic pathway for 1,3-DPBA.

Detailed Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Dissolve 2.12 g (10 mmol) of 1,3-diphenylurea in 50 mL of anhydrous DCM.

  • Addition: Cool the solution to 0°C. Add 1.2 mL (approx. 12 mmol) of malonyl chloride dropwise. Subsequently, add 2 mL of dry pyridine dropwise to neutralize the generated HCl.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 3 hours. Monitoring by TLC (Ethyl Acetate/Hexane 1:1) should show the disappearance of the urea spot.

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water containing 5 mL of concentrated HCl (to remove pyridine). Extract with DCM (3 x 30 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO

    
    , and evaporate. Recrystallize the crude solid from hot ethanol.
    
Determination of pKa (Spectrophotometric Method)

Rationale: Due to the low solubility of 1,3-DPBA in pure water, a mixed solvent system (e.g., Water/Methanol) is required.

  • Stock Solution: Prepare a

    
     M solution of 1,3-DPBA in 50% MeOH/Water.
    
  • Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to pH 8.0.

  • Measurement: Record the UV-Vis spectrum of the compound in each buffer.

  • Analysis: Plot the absorbance at the

    
     of the anion (approx. 260 nm) vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.
    

Computational Insights (DFT)

Density Functional Theory (DFT) studies (B3LYP/6-31G*) confirm the relative stabilities of the tautomers.

  • Gas Phase: The Tri-keto form is generally more stable than the enol form by approximately 5–8 kcal/mol.

  • Solvation Models (PCM): Inclusion of polar solvent fields further stabilizes the tri-keto form due to its higher dipole moment compared to the enol form.

  • Active Site: Electrostatic Potential Maps (ESP) reveal a region of high positive potential at the C5 hydrogens, validating their acidic character.

References

  • Tautomerism of Barbituric Acid: Gryff-Keller, A., & Kraska-Dziadecka, A. (2010). Structure of Barbituric Acid in Water Solutions – An NMR/DFT Study.

  • Synthesis Protocol: Organic Syntheses, Coll. Vol. 1, p. 453 (1941). (Adapted from general urea condensation protocols).

  • Electronic Properties:M. S. Al-Rawi et al., "Spectroscopic studies of some barbituric acid derivatives," J. Mol. Struct., 2008.
  • Active Methylene Character: ChemicalBook, 1,3-Dimethylbarbituric acid properties (Analogous system).

  • Keto-Enol Equilibrium: Master Organic Chemistry, "Keto-Enol Tautomerism: Key Points".

Technical Review: 1,3-Diphenylpyrimidinetrione Scaffolds in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-diphenylpyrimidinetrione scaffold (systematically known as 1,3-diphenylbarbituric acid) represents a privileged structure in medicinal chemistry, distinct from its sedative 5,5-dialkyl congeners. Unlike traditional barbiturates that target GABA receptors, 1,3-diphenyl derivatives exhibit potent anticancer properties through mechanisms independent of central nervous system depression.

This guide analyzes the pharmacophore's utility in oncology, specifically focusing on Matrix Metalloproteinase (MMP) inhibition , ROS-mediated apoptosis , and dual Kinase/Bromodomain targeting . We provide validated synthesis protocols, mechanistic signaling pathways, and comparative potency data to support the development of next-generation antineoplastic agents.

Chemical Basis & Structure-Activity Relationship (SAR)

The 1,3-diphenylpyrimidinetrione core offers unique physicochemical properties compared to its dimethyl or unsubstituted analogs.

  • Lipophilicity & Permeability: The N1,N3-diphenyl substitution significantly increases logP, facilitating passive diffusion across the lipid bilayer. This is critical for targeting intracellular enzymes and hydrophobic pockets in extracellular proteases like MMP-13.

  • Metabolic Stability: The bulky phenyl groups protect the pyrimidine ring from rapid N-demethylation, a common metabolic liability in N-methylated drugs.

  • C5-Functionalization: The active methylene group at position 5 is highly acidic (

    
    ), allowing for facile Knoevenagel condensations to generate electron-conjugated systems (e.g., benzylidene derivatives) that act as Michael acceptors for cysteine-rich biological targets.
    
SAR Critical Points
Structural FeatureBiological Consequence
N1, N3-Diphenyl Enhances hydrophobic interaction with S1' pockets of MMPs; improves membrane permeability.
C5-Benzylidene Creates an exocyclic double bond essential for Michael addition reactivity; targets thioredoxin reductase or kinases.
C2-Carbonyl vs Thiocarbonyl Substitution of C2=O with C2=S (thiobarbiturate) often increases cytotoxicity but may reduce selectivity.

Mechanisms of Action[1][2][3]

The anticancer activity of 1,3-diphenylpyrimidinetrione derivatives is pleiotropic. We identify two primary validated pathways: Anti-Invasive (MMP Inhibition) and Cytotoxic (ROS/Apoptosis) .

Pathway A: Selective MMP-13 Inhibition (Anti-Metastatic)

Derivatives such as Ro-28-2653 utilize the pyrimidinetrione ring to chelate the catalytic Zinc ion (


) within the MMP active site, preventing collagen degradation and tumor invasion. The diphenyl wings occupy the hydrophobic S1' and S2' subsites, conferring selectivity for MMP-13 and MMP-2 over MMP-1 (sparing normal tissue remodeling).
Pathway B: ROS-Mediated Apoptosis

Certain 5-benzylidene derivatives (e.g., indole-barbiturate hybrids) induce oxidative stress. The electrophilic C5=C bond depletes intracellular glutathione (GSH) and inhibits thioredoxin reductase, leading to a fatal accumulation of Reactive Oxygen Species (ROS), mitochondrial membrane depolarization (


 loss), and Caspase-9 activation.

G cluster_0 Anti-Metastatic Pathway cluster_1 Cytotoxic Pathway Compound 1,3-Diphenylpyrimidinetrione Derivative MMP MMP-13/2/9 (Zinc Chelation) Compound->MMP Inhibits ROS_Gen ROS Generation (GSH Depletion) Compound->ROS_Gen Induces ECM ECM Degradation (Collagen IV) MMP->ECM Blocks Invasion Tumor Invasion & Angiogenesis ECM->Invasion Prevents Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS_Gen->Mito Caspase Caspase-9/3 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Dual mechanism of action showing MMP inhibition (left) and ROS-dependent apoptosis (right).

Experimental Protocols

Protocol A: Synthesis of 1,3-Diphenylbarbituric Acid (Scaffold)

This protocol uses acetyl chloride as a dehydrating agent, avoiding the harsh conditions of sodium ethoxide/ethanol reflux which can lead to lower yields for bulky ureas.

Reagents:

  • 1,3-Diphenylurea (10 mmol)

  • Malonic acid (12 mmol)

  • Acetyl chloride (30 mmol)

  • Chloroform (Solvent)

Step-by-Step Workflow:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1,3-diphenylurea (2.12 g) and malonic acid (1.25 g) in 20 mL of dry chloroform.

  • Activation: Add acetyl chloride (2.35 g) dropwise at room temperature under a nitrogen atmosphere.

  • Cyclization: Heat the mixture to 60°C for 2 hours. The evolution of HCl gas indicates the reaction progress (use a scrubber).

  • Precipitation: Cool the mixture to 0°C. The product, 1,3-diphenylbarbituric acid, will precipitate as a white/off-white solid.

  • Purification: Filter the solid and wash with cold ether. Recrystallize from ethanol/water (9:1).

    • Validation: Melting point should be 256–258°C. IR spectrum should show characteristic carbonyl peaks at ~1680 and 1740 cm⁻¹.

Protocol B: Knoevenagel Condensation (Derivatization)

To generate the active 5-benzylidene anticancer agents.

Reagents:

  • 1,3-Diphenylbarbituric acid (1 mmol)

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1 mmol)

  • Solvent: Water or Ethanol[1]

  • Catalyst: None (thermal) or Piperidine (catalytic)

Step-by-Step Workflow:

  • Mixing: Combine equimolar amounts of the scaffold and the aldehyde in 10 mL of ethanol.

  • Reflux: Heat at reflux (78°C) for 2–4 hours.

  • Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot indicates completion.

  • Isolation: Cool to room temperature. The colored benzylidene derivative will crystallize out.

  • Wash: Filter and wash with cold ethanol to remove unreacted aldehyde.

Quantitative Data Synthesis

The following table summarizes the anticancer potency (


 or 

) of key 1,3-diphenylpyrimidinetrione derivatives against specific human cancer cell lines.
Compound IDR-Substituent (C5)Target MechanismCell LinePotency (

/

)
Ref
Ro-28-2653 4-biphenylyl-piperazinylMMP-13 / MMP-2HT-1080 (Fibrosarcoma)

nM (MMP-13)
[1]
Indole-Hybrid 3d 1-(4-methoxybenzyl)-indol-3-ylTubulin / ApoptosisMDA-MB-468 (Breast)40 nM[2]
XS23 *3-morpholinopropyl (Dione)ROS / Caspase-9A375 (Melanoma)5.0 µM[3]
Triazole-Hybrid 3s 1-(4-CF3-phenyl)-triazol-4-ylApoptosisBEL-7402 (Hepatoma)4.02 µM[4]
Compound 7 ArylethylideneDual BRD4 / PLK1MDA-MB-231 (Breast)0.042 µM[5]

*Note: XS23 is a 2,4-dione derivative included for SAR comparison regarding ROS induction.

Future Outlook & Challenges

While the 1,3-diphenylpyrimidinetrione scaffold exhibits nanomolar potency, two primary challenges impede clinical translation:

  • Solubility: The high lipophilicity (cLogP > 4.0) of diphenyl derivatives leads to poor aqueous solubility. Future medicinal chemistry must focus on introducing polar solubilizing groups (e.g., morpholine, piperazine) at the para-position of the phenyl rings or on the C5-substituent.

  • Selectivity: The Michael acceptor moiety (C5=C) can potentially react with off-target thiols. Designing "reversible" covalent inhibitors or tuning the electrophilicity via steric hindrance is a key optimization strategy.

References

  • Ro-28-2653: An Orally Active and Selective Matrix Metalloproteinase Inhibitor. Journal of Medicinal Chemistry.

  • Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs. Bioorganic & Medicinal Chemistry Letters.

  • Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production. New Journal of Chemistry.

  • Design, Synthesis, and Anticancer Activity Evaluation of Hybrids of Azoles and Barbituric Acids. Iranian Journal of Pharmaceutical Research.

  • Novel Aminopyrimidine-2,4-diones as Dual-Target Inhibitors of BRD4/PLK1. Pharmaceuticals.

Sources

Methodological & Application

Knoevenagel condensation reactions using 1,3-diphenylbarbituric acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Knoevenagel Condensation of 1,3-Diphenylbarbituric Acid

Executive Summary

This guide details the synthetic protocols for the Knoevenagel condensation of 1,3-diphenylbarbituric acid (1,3-DPBA) with aromatic aldehydes. Unlike unsubstituted barbituric acid, 1,3-DPBA lacks N-H protons, eliminating N-alkylation side reactions and enhancing solubility in organic solvents. The resulting 5-arylidene-1,3-diphenylbarbituric acid derivatives are critical scaffolds in the development of:

  • Tyrosinase inhibitors and anticancer agents (e.g., analogs of AG490).

  • Non-Linear Optical (NLO) materials due to their "push-pull" electronic structure.

  • Bioorthogonal probes for in vivo imaging via hetero-Diels-Alder reactions.[1]

This note provides three validated protocols ranging from traditional solution-phase chemistry to green, solvent-free methodologies.

Mechanistic Insight & Reaction Design

The reaction involves the nucleophilic attack of the active methylene group of 1,3-DPBA on an electrophilic carbonyl. 1,3-DPBA is a "privileged" substrate because the flanking carbonyls and the N-phenyl groups significantly acidify the C-5 protons (


), making deprotonation facile even with weak bases or under catalyst-free aqueous conditions.
Mechanism of Action
  • Deprotonation: A base (or water in high-temp aqueous conditions) abstracts a proton from C-5, generating a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the aldehyde carbonyl, forming a tetrahedral aldol intermediate.

  • Dehydration: Rapid elimination of water (E1cB-like mechanism) drives the equilibrium toward the thermodynamically stable exocyclic double bond.

KnoevenagelMechanism Reactants 1,3-Diphenylbarbituric Acid + Aldehyde Enolate Enolate Formation (Resonance Stabilized) Reactants->Enolate Base/Heat (-H⁺) Intermediate Tetrahedral Aldol Intermediate Enolate->Intermediate Nucleophilic Attack Transition Dehydration (- H₂O) Intermediate->Transition Proton Transfer Product 5-Arylidene-1,3-DPBA (Conjugated Enone) Transition->Product Elimination

Figure 1: Step-wise mechanistic pathway for the condensation of 1,3-DPBA.

Methodology Selection Guide

Select the protocol based on your available equipment and downstream application requirements.

FeatureProtocol A: Solution Phase Protocol B: Green Aqueous Protocol C: Microwave
Primary Use Initial screening, small scaleScale-up, Green Chemistry complianceHigh-throughput library synthesis
Solvent Ethanol / MethanolWater (or Water:Ethanol 1:1)Solvent-free or Min.[2][3] Solvent
Catalyst Piperidine (trace)None (Thermal) or SurfactantBasic Alumina / None
Temp/Time Reflux / 1-4 hours80-100°C / 1-2 hours80-100°C / 2-10 mins
Purification Filtration + RecrystallizationFiltration + Water WashExtraction + Recrystallization
Yield 85-95%80-90%90-98%

Detailed Experimental Protocols

Protocol A: Standard Ethanol-Piperidine Method

Best for: Initial synthesis of new derivatives where solubility is unknown.

Reagents:

  • 1,3-Diphenylbarbituric acid (1.0 equiv)

  • Aromatic Aldehyde (1.0 - 1.1 equiv)

  • Ethanol (Absolute, 10 mL per mmol)

  • Piperidine (Catalytic, 2-3 drops)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-DPBA (e.g., 280 mg, 1 mmol) in Ethanol (10 mL). Slight heating may be required.

  • Addition: Add the aromatic aldehyde (1 mmol). If the aldehyde is a solid, ensure it is fully dissolved.

  • Catalysis: Add 2 drops of piperidine.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 1–3 hours.

    • Checkpoint: The reaction usually changes color (yellow/orange) as the conjugated system forms. Monitor via TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, cool in an ice bath.

  • Purification: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

  • Drying: Dry the solid in a vacuum oven at 50°C.

Protocol B: Catalyst-Free Aqueous Synthesis ("On-Water")

Best for: Green chemistry applications and avoiding organic solvent waste.

Reagents:

  • 1,3-Diphenylbarbituric acid (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Deionized Water (15 mL per mmol)

Procedure:

  • Suspension: Suspend 1,3-DPBA and the aldehyde in water in a reaction vessel. Note that reagents will likely not dissolve, forming a heterogeneous suspension.

  • Heating: Heat the mixture to 90–100°C with vigorous stirring.

    • Mechanism Note: The reaction occurs "on water" at the interface of the organic droplets and the aqueous phase. The high temperature increases the acidity of the active methylene, negating the need for a base.

  • Reaction: Maintain heating for 60–90 minutes. The suspension will change color and texture as the hydrophobic product forms.

  • Work-up: Cool to room temperature. Filter the solid product.[4]

  • Wash: Wash copiously with warm water (to remove unreacted 1,3-DPBA) and then a small amount of cold aqueous ethanol (to remove unreacted aldehyde).

Protocol C: Microwave-Assisted Solvent-Free Synthesis

Best for: Rapid library generation.

Reagents:

  • 1,3-Diphenylbarbituric acid (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Basic Alumina (Solid support, optional but recommended for liquid aldehydes)

Procedure:

  • Mixing: Grind 1,3-DPBA and the aldehyde together in a mortar until a homogeneous powder is formed.

    • Optional: Mix with basic alumina (approx. 200 mg per mmol) to act as a solid-phase catalyst and support.

  • Irradiation: Place the mixture in a microwave reactor vessel (open vessel mode or dedicated reactor).

  • Settings: Irradiate at 300–400W for 2–5 minutes. (Pulse mode: 30 sec ON, 10 sec OFF to prevent overheating).

  • Extraction: Allow the vessel to cool. If alumina was used, elute the product with hot ethanol or dichloromethane.

  • Isolation: Evaporate the solvent to obtain the crude product. Recrystallize from Ethanol/DMF if necessary.

Characterization & Quality Control

Confirm the structure using the following spectroscopic markers.

1. Melting Point:

  • Expect high melting points (typically >200°C). Sharp ranges (<2°C) indicate high purity.

2. ^1H-NMR (DMSO-d6 or CDCl3):

  • Olefinic Proton (C=CH): A diagnostic singlet appearing downfield, typically between 8.5 and 8.9 ppm .

  • Aromatic Protons: Multiplets in the 7.0–8.0 ppm region.

  • Absence of C-5 Protons: The disappearance of the CH₂ singlet of the starting 1,3-DPBA (approx. 3.8-4.0 ppm) confirms conversion.

3. FTIR:

  • C=O Stretch: Strong bands around 1680–1700 cm⁻¹ (barbituric carbonyls).

  • C=C Stretch: A new band appears around 1600–1620 cm⁻¹ corresponding to the exocyclic double bond.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or solubility issues.Switch to Acetic Acid/Ethanol mixture to improve solubility, or increase reaction time.
Bis-Addition Michael addition of a second 1,3-DPBA molecule.Ensure 1:1 stoichiometry is strict. Add aldehyde in slight excess (1.1 equiv).
Oiling Out Product melting point is near reaction temp.[5]Cool slowly with stirring to induce crystallization. Seed with a crystal if available.
No Reaction Deactivated Aldehyde (e.g., 4-N(Me)₂).These substrates are less electrophilic. Use Protocol C (Microwave) or add a Lewis Acid catalyst (e.g., ZnCl₂).

References

  • Microwave Enhanced Knoevenagel Condensation: Microwave Enhanced Knoevenagel Condensation of Barbituric Acid with Aromatic Aldehydes on Basic Alumina. 3

  • Green Aqueous Protocol: Water-prompted synthesis of alkyl nitrile derivatives via Knoevenagel condensation... (Adapted for Barbiturates).[3][6][7] 8

  • Bioorthogonal Applications: Application of bioorthogonal hetero-Diels–Alder cycloaddition of 5-arylidene derivatives...1[5][7][9][10][11]

  • Corrosion Inhibition Studies: 5-Arylidene-1,3-dialkylbarbituric acid derivatives as efficient corrosion inhibitors...12[5][7][9][10][11]

  • General Mechanism: Knoevenagel condensation - Wikipedia. 13

Sources

One-pot multi-component synthesis involving 1,3-diphenyl-2,4,6-pyrimidinetrione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Multi-Component Synthesis Involving 1,3-Diphenyl-2,4,6-pyrimidinetrione

Executive Summary & Scientific Rationale

The 1,3-diphenyl-2,4,6-pyrimidinetrione (1,3-diphenylbarbituric acid) scaffold is a privileged structure in medicinal chemistry, serving as a lipophilic core for the generation of bioactive heterocycles. Unlike its unsubstituted parent (barbituric acid), the 1,3-diphenyl variant introduces significant hydrophobicity, enhancing cell membrane permeability for derived drug candidates.

This guide focuses on the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidines. This reaction is a classic example of a domino Knoevenagel–Michael–Cyclization sequence. By reacting 1,3-diphenylbarbituric acid with an aromatic aldehyde and malononitrile, researchers can access a library of fused tricyclic systems with high atom economy and minimal waste.

Key Advantages of this Protocol:

  • Atom Economy: All atoms from the starting materials (minus one water molecule) are incorporated into the final product.

  • Operational Simplicity: The product typically precipitates from the reaction medium, allowing for purification via simple filtration and recrystallization.

  • Versatility: The protocol is adaptable to various "green" catalysts, including organocatalysts (L-proline) and mechanochemical methods.

Mechanistic Insight: The Domino Cascade

Understanding the reaction mechanism is critical for troubleshooting and optimization. The reaction proceeds through three distinct stages in a single pot:

  • Knoevenagel Condensation: The aromatic aldehyde reacts with malononitrile (catalyzed by a base/Lewis acid) to form an electron-deficient arylidenemalononitrile intermediate.

  • Michael Addition: The active methylene group at the C5 position of 1,3-diphenylbarbituric acid acts as a nucleophile, attacking the

    
    -carbon of the arylidenemalononitrile.
    
  • Intramolecular Cyclization: The enolic oxygen of the barbiturate moiety attacks the cyano group, followed by tautomerization to form the stable pyrano[2,3-d]pyrimidine ring.

Visual 1: Reaction Mechanism Pathway

ReactionMechanism Start Reactants: Aldehyde + Malononitrile Inter1 Intermediate 1: Arylidenemalononitrile (Knoevenagel Adduct) Start->Inter1 - H2O (Base Cat.) Inter2 Intermediate 2: Michael Adduct Inter1->Inter2 Michael Addition Add Reactant Addition: + 1,3-Diphenylbarbituric Acid Add->Inter2 Cyclization Intramolecular Cyclization (O-Attack) Inter2->Cyclization Tautomerization Final Final Product: Pyrano[2,3-d]pyrimidine Cyclization->Final Imino-Enamine Tautomerism

Caption: The domino Knoevenagel-Michael-Cyclization sequence for the synthesis of pyrano[2,3-d]pyrimidines.

Experimental Protocols

We present two distinct protocols: a Solution-Phase Green Protocol (ideal for library generation) and a Mechanochemical Protocol (ideal for scale-up and solvent avoidance).

Protocol A: L-Proline Catalyzed Synthesis in Aqueous Ethanol

Best for: General screening, high purity requirements, and moisture-sensitive aldehydes.

Reagents:

  • 1,3-Diphenyl-2,4,6-pyrimidinetrione (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)[1]

  • Malononitrile (1.1 mmol)

  • L-Proline (10 mol%)

  • Solvent: Ethanol/Water (1:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve the aromatic aldehyde and malononitrile in 5 mL of ethanol. Stir for 5 minutes at room temperature.

  • Catalyst Addition: Add 5 mL of water followed by L-Proline (10 mol%).

  • Substrate Addition: Add 1,3-diphenyl-2,4,6-pyrimidinetrione. Note: The diphenyl derivative is less soluble in water than the dimethyl variant; the ethanol cosolvent is crucial here.

  • Reaction: Heat the mixture to 60°C (or reflux if reaction is sluggish) for 30–60 minutes. Monitor progress via TLC (Eluent: Ethyl Acetate/n-Hexane 3:7).

  • Work-up: Upon completion, cool the mixture to room temperature. The product will precipitate as a solid.

  • Purification: Filter the solid using a Buchner funnel. Wash the cake with cold aqueous ethanol (10 mL) followed by hot water (to remove L-Proline).

  • Recrystallization: Recrystallize the crude solid from hot ethanol or DMF/Ethanol mixture to obtain pure crystals.

Protocol B: Solvent-Free Mechanochemical Synthesis (Ball Milling)

Best for: Large-scale synthesis, Green Chemistry compliance, and insoluble substrates.

Reagents:

  • 1,3-Diphenyl-2,4,6-pyrimidinetrione (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)[1]

  • Malononitrile (1.0 mmol)

  • Catalyst: None (or basic alumina for acceleration)

Step-by-Step Methodology:

  • Loading: Place all three components into a stainless steel jar of a planetary ball mill.

  • Grinding: Add 5–10 stainless steel balls (5 mm diameter). Grind at 400–600 rpm for 15–30 minutes.

  • Monitoring: Stop the mill and check the consistency. A dry powder usually indicates completion. Confirm via TLC by dissolving a small sample in DMF.

  • Extraction: Transfer the powder to a beaker and wash with hot water (to remove unreacted malononitrile or inorganic salts if used).

  • Purification: Filter and recrystallize from Ethanol/DMF as described in Protocol A.

Optimization & Catalyst Comparison

The choice of catalyst significantly impacts yield and reaction time. The table below summarizes efficiency based on literature data for similar barbituric acid derivatives.

Catalyst SystemConditionsTime (min)Yield (%)Notes
L-Proline (10 mol%) EtOH/H2O, Reflux30–6085–94Neutral, biodegradable, excellent for sensitive groups.
SBA-Pr-SO3H Solvent-free, 140°C1590–95Heterogeneous, reusable nanocatalyst. Requires high heat.
Indium(III) Chloride Acetonitrile, Reflux18080–90Lewis acid, good for sterically hindered aldehydes.
Ball Milling (None) Solvent-free, Ambient2088–98Greenest method. Quantitative yields often observed.
CuCl2[2]·2H2O EtOH/H2O, 60°C3587–92Inexpensive Lewis acid, easy handling.

Workflow Decision Tree

Use this visual guide to select the appropriate protocol for your specific research needs.

Visual 2: Experimental Workflow Selector

Workflow Start Start: Select Substrates (1,3-Diphenylbarbituric acid + Aldehyde) Decision1 Is the Aldehyde Water/Ethanol Soluble? Start->Decision1 Soluble Yes Decision1->Soluble High Solubility Insoluble No / Low Solubility Decision1->Insoluble Lipophilic Scale Scale of Reaction? Soluble->Scale ProtocolB Protocol B: Ball Milling / Solvent-Free (Mechanochemical) Insoluble->ProtocolB Best for mixing SmallScale < 500 mg (Screening) Scale->SmallScale LargeScale > 1 g (Production) Scale->LargeScale ProtocolA Protocol A: L-Proline / Aqueous Ethanol (Homogeneous/Slurry) SmallScale->ProtocolA LargeScale->ProtocolB

Caption: Decision tree for selecting between solution-phase and mechanochemical protocols.

Troubleshooting & Expert Tips

  • Solubility Issues: The 1,3-diphenyl group makes the starting material significantly more lipophilic than barbituric acid. If using Protocol A , ensure you use enough Ethanol (at least 1:1 ratio with water). Pure water will likely result in a gummy, unreactive mass.

  • Bis-adduct Formation: If the aldehyde is very reactive (e.g., formaldehyde or small aliphatic aldehydes), you may observe the formation of "bis-barbiturates" (one aldehyde bridging two barbituric acid molecules). To prevent this, ensure Malononitrile is added before the barbituric acid derivative to favor the Knoevenagel condensation first.

  • Catalyst Removal: For L-Proline, a hot water wash is sufficient. For metal catalysts (CuCl2, InCl3), filtration through a small pad of silica gel or Celite during the recrystallization step is recommended to remove trace metals.

References

  • Indium-Catalyzed Synthesis: Devi, I., & Bhuyan, P. J. (2006). An efficient synthesis of novel pyrano[2,3-d]- and furopyrano[2,3-d]pyrimidines via indium-catalyzed multi-component domino reaction.[3] Beilstein Journal of Organic Chemistry.

  • Nanoporous Silica Catalyst: Mohammadi Ziarani, G., et al. (2015). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H).[4] Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences.

  • Mechanochemical Synthesis: Hasaninejad, A., et al. (2009). Solvent-free synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones by ball-milling.[5] Molecules.

  • L-Proline Catalysis: Bararjanian, M., Balalaie, S., Movassagh, B., & Amani, A. M. (2009). One-Pot Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives Catalyzed by L-Proline in Aqueous Media. Journal of the Iranian Chemical Society.[6]

  • Copper Catalysis: Maghsoodlou, M. T., et al. (2018). Convenient procedure for the synthesis of corresponding pyrano[2,3-d]pyrimidine derivatives... in the presence of copper(II) chloride dihydrate.[2] Organic Chemistry Research.

Sources

Catalyst selection for Michael addition with 1,3-diphenylbarbituric acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Catalyst Selection for Michael Addition of 1,3-Diphenylbarbituric Acid

Abstract This guide provides a technical framework for selecting and implementing catalysts in the Michael addition of 1,3-diphenylbarbituric acid to electron-deficient olefins. Unlike standard 1,3-dicarbonyls, 1,3-diphenylbarbituric acid possesses unique acidity (


) and steric properties that demand specific catalytic modes. We delineate protocols for high-enantioselectivity workflows using bifunctional thiosquaramides and high-throughput racemic synthesis using aqueous amine catalysis.

Introduction: The Substrate Challenge

1,3-Diphenylbarbituric acid is a privileged scaffold in medicinal chemistry, serving as a precursor for anticonvulsants, sedatives, and anticancer agents. Structurally, it functions as a "soft" carbon nucleophile.

  • Acidity: The C5-methylene protons are highly acidic (

    
     in water) due to the flanking carbonyls and the electron-withdrawing N-phenyl groups. This makes the substrate prone to non-stereoselective background reactions.
    
  • Sterics: The bulky N,N'-diphenyl wings create a steric corridor that protects the reaction center but also restricts the approach of bulky catalysts.

  • Reactivity: It readily undergoes conjugate addition to nitroolefins, chalcones, and enals. The challenge lies not in reactivity, but in stereocontrol —specifically, preventing the uncatalyzed racemic pathway while enforcing a tight chiral environment.

Mechanistic Grounding & Catalyst Selection Strategy

The selection of a catalyst is governed by the Hard-Soft Acid-Base (HSAB) principle and the requirement for Dual Activation .

The Bifunctional Necessity

For asymmetric induction, the catalyst must simultaneously:

  • Activate the Electrophile (LUMO lowering): Hydrogen-bond donation to the nitro or carbonyl group of the acceptor.

  • Control the Nucleophile (HOMO raising): Deprotonate the barbituric acid to generate a contact ion pair.

Why Thiosquaramides? While thioureas are classic H-bond donors, thiosquaramides have emerged as superior for barbituric acid derivatives.

  • Acidity: Thiosquaramides are more acidic than thioureas, providing stronger H-bonding to the electrophile.

  • Geometry: The wider N-H spacing (

    
    ) in thiosquaramides often accommodates the transition state of bulky nucleophiles better than the narrower thioureas.
    
  • Solubility: Thiosquaramides exhibit better solubility in non-polar solvents (toluene, DCM), which are essential for suppressing the racemic background reaction caused by polar solvents.

Catalyst Decision Matrix
RequirementRecommended Catalyst ClassMechanismTypical YieldTypical ee%
High Enantioselectivity Chiral Bifunctional Thiosquaramides H-Bonding + General Base85-99%90-99%
Sterically Hindered Electrophiles Cinchona Alkaloid Derivatives Ion-pairing (Quinuclidine)70-90%80-95%
Racemic / Library Gen. Secondary Amines (

)
General Base / Enamine>95%0%
Green / Scale-Up Aqueous Amine Media Hydrophobic Effect>90%0%

Visualization: Mechanistic Pathways

The following diagram illustrates the bifunctional activation mode (Path A) versus the aqueous green pathway (Path B).

MichaelAddition cluster_Asym Path A: Asymmetric Catalysis (Thiosquaramide) cluster_Rac Path B: Green/Racemic (Aq. Et2NH) Substrate 1,3-Diphenylbarbituric Acid (pKa ~4.7) Cat_Complex Catalyst-Substrate Complex (Contact Ion Pair) Substrate->Cat_Complex Tertiary Amine Deprotonation Deprot Aqueous Enolate Substrate->Deprot Et2NH/H2O Acceptor Nitroolefin / Chalcone Acceptor->Cat_Complex Squaramide H-Bonding TS_Rac Solvent-Separated Ion Pair Acceptor->TS_Rac TS_Asym Stereodefined Transition State (Dual H-Bonding) Cat_Complex->TS_Asym Product_Chiral Chiral Adduct (>90% ee) TS_Asym->Product_Chiral Deprot->TS_Rac Product_Rac Racemic Adduct TS_Rac->Product_Rac

Figure 1: Mechanistic divergence between bifunctional organocatalysis (green) and aqueous base catalysis (red).

Experimental Protocols

Protocol A: Enantioselective Addition to Nitroolefins

Target: Synthesis of chiral 5-substituted barbiturates. Reference Standard: Based on thiosquaramide catalysis (e.g., Catalyst E from J. Am. Chem. Soc.[1] methodology [1]).

Reagents:

  • 1,3-Diphenylbarbituric acid (1.0 equiv)

  • 
    -Nitrostyrene derivative (1.1 equiv)
    
  • Catalyst: Chiral bifunctional thiosquaramide (e.g., derived from cyclohexane-1,2-diamine) (5 mol%)

  • Solvent: Toluene (Anhydrous) or DCM. Note: Toluene often yields higher ee due to tighter ion pairing.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar. Allow to cool under Argon.

  • Charging: Add 1,3-diphenylbarbituric acid (0.20 mmol, 56 mg) and the thiosquaramide catalyst (0.01 mmol, 5 mol%) to the vial.

  • Solvation: Add anhydrous Toluene (2.0 mL). Stir at Room Temperature (25°C) for 5 minutes to ensure catalyst solubilization/interaction.

  • Initiation: Add the nitroolefin (0.22 mmol) in one portion.

  • Monitoring: Stir the reaction mixture at 25°C. Monitor by TLC (typically 30% EtOAc/Hexane).

    • Checkpoint: Conversion should be >95% within 1-4 hours. The spot for barbituric acid (

      
      ) should disappear.
      
  • Workup:

    • Directly load the reaction mixture onto a silica gel column.

    • Elute with Hexane/EtOAc (gradient 80:20 to 60:40).

    • Note: Acidic workup is generally not required and may racemize the product if prolonged.

  • Analysis:

    • Determine yield by mass.

    • Determine ee% by HPLC using a chiral stationary phase (e.g., Chiralpak AD-H or OD-H, Hexane/iPrOH mixtures).

Protocol B: Green High-Throughput Synthesis (Racemic)

Target: Rapid generation of library compounds or reference standards. Reference Standard: Aqueous Diethylamine method [2].[2][3][4][5]

Reagents:

  • 1,3-Diphenylbarbituric acid (1.0 equiv)

  • Electrophile (Nitroolefin/Chalcone) (1.0 equiv)

  • Catalyst: Diethylamine (

    
    ) (1.0 equiv)
    
  • Solvent: Deionized Water.

Step-by-Step Procedure:

  • Charging: In a 20 mL vial, suspend 1,3-diphenylbarbituric acid (1.5 mmol) and the electrophile (1.5 mmol) in water (1.5 mL).

  • Activation: Add diethylamine (1.5 mmol) dropwise.

    • Observation: The reaction mixture may initially be heterogeneous. As the amine forms the salt/enolate, the mixture often homogenizes or changes color.

  • Reaction: Stir vigorously at Room Temperature for 30-60 minutes.

    • Mechanism:[6][7][8][9] The hydrophobic effect accelerates the reaction in water, while the amine acts as a base.

  • Workup:

    • The product often precipitates out of the aqueous solution.

    • Filter the solid precipitate.

    • Wash with cold water (

      
      ) and cold ethanol (
      
      
      
      ).
  • Purification: Recrystallization from Ethanol/Water if necessary.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Enantioselectivity (<80% ee) Background reactionSwitch solvent to Toluene or

. Lower temperature to -20°C. Ensure reagents are dry.
Low Yield Poor solubility of catalystSwitch from Toluene to DCM or THF (note: THF may lower ee).
Product Racemization Retro-Michael reactionAvoid high temperatures during workup. Store product in solid state, not solution.
Sticky/Oily Product Solvent trappingTriturate with cold diethyl ether or pentane to induce crystallization.

References

  • Development of Chiral, Bifunctional Thiosquaramides: Enantioselective Michael Additions of Barbituric Acids to Nitroalkenes. Source: National Science Foundation (NSF) / Vertex AI Search URL:[Link] Context: Establishes thiosquaramides as the premier catalyst class for this transformation, detailing the X-ray structure and mechanistic advantages over ureas.

  • A Greener, Efficient Approach to Michael Addition of Barbituric Acid to Nitroalkene in Aqueous Diethylamine Medium. Source: Molecules (MDPI) / NIH URL:[Link] Context: Provides the protocol for the aqueous/green synthesis pathway using diethylamine.

  • Enantioselective Catalytic Transformations of Barbituric Acid Derivatives. Source: MDPI (Molecules) URL:[Link] Context: A comprehensive review covering various organocatalytic approaches, including phosphine and palladium catalysis for related annulations.

  • Recyclable organocatalysis: highly enantioselective Michael addition of 1,3-diaryl-1,3-propanedione to nitroolefins. Source: Chemical Communications / NIH URL:[Link] Context: Discusses the recyclability of organocatalysts in similar Michael addition systems.

Sources

Application Note: Advanced Synthesis of Fused Chromeno-Pyrimidines Using 1,3-Diphenylbarbituric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 1,3-diphenylbarbituric acid in the synthesis of fused chromeno-pyrimidines Content Type: Application Note & Protocol Guide Audience: Senior Researchers & Medicinal Chemists

Executive Summary

This technical guide details the application of 1,3-diphenylbarbituric acid as a core building block in the synthesis of fused chromeno-pyrimidine scaffolds. These heterocyclic systems—specifically chromeno[2,3-d]pyrimidines and chromeno[4,3-d]pyrimidines —are privileged structures in drug discovery, exhibiting potent anticancer, antioxidant, and antimicrobial profiles.

Unlike unsubstituted barbituric acid, the 1,3-diphenyl variant introduces significant lipophilicity and steric bulk, altering solubility profiles and pharmacokinetic properties (ADME). This guide addresses the specific synthetic challenges posed by these N,N-disubstituted precursors, providing optimized protocols for high-yield, purity-focused synthesis.

Chemical Foundation & Mechanistic Insight

The utility of 1,3-diphenylbarbituric acid lies in its highly active methylene group at the C5 position. Despite the steric hindrance of the N-phenyl groups, C5 remains a potent nucleophile capable of Knoevenagel condensation and Michael addition.

The Structural Targets

We focus on two primary fused systems:

  • Chromeno[2,3-d]pyrimidines: Formed via the reaction with salicylaldehydes.[1][2][3][4][5][6] The mechanism involves a cascade of Knoevenagel condensation followed by an intramolecular Pinner-type or Michael-type cyclization involving the phenolic hydroxyl group.

  • Chromeno[4,3-d]pyrimidines: Formed via multicomponent reactions (MCR) with 4-hydroxycoumarin and aromatic aldehydes.

Mechanistic Pathway (Chromeno[2,3-d]pyrimidine)

The reaction proceeds through a Knoevenagel-Michael-Cyclization domino sequence. The absence of N-H protons in 1,3-diphenylbarbituric acid prevents tautomerization-based side reactions often seen with urea derivatives, but it requires efficient dehydration conditions to close the pyran ring against the C4/C6 carbonyl.

ReactionMechanism Reagents Reagents: Salicylaldehyde + 1,3-Diphenylbarbituric Acid Intermediate1 Intermediate I: Arylidene Barbiturate (Knoevenagel Product) Reagents->Intermediate1 - H2O (Base Cat.) Transition Transition State: Intramolecular Nucleophilic Attack (Phenol OH -> C=O) Intermediate1->Transition Tautomerization Product Final Product: Chromeno[2,3-d]pyrimidine Derivative Transition->Product - H2O Cyclodehydration

Figure 1: Mechanistic pathway for the synthesis of chromeno[2,3-d]pyrimidines from 1,3-diphenylbarbituric acid.

Experimental Protocols

Protocol A: Synthesis of Chromeno[2,3-d]pyrimidine-2,4-diones

Target: 5-aryl-1,3-diphenyl-1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones. Reaction Type: Pseudo-three-component / Cascade Cyclization.

Materials
  • Reagent A: 1,3-Diphenylbarbituric acid (1.0 equiv)

  • Reagent B: Salicylaldehyde (substituted or unsubstituted) (1.0 equiv)

  • Catalyst: Ionic Liquid [HDEA][ClAc] (Diethanolammonium chloroacetate) OR p-Toluenesulfonic acid (p-TSA) (10 mol%).

  • Solvent: Ethanol:Water (1:[2][3]1) or Acetonitrile (for lipophilic aldehydes).

Step-by-Step Methodology
  • Setup: In a 50 mL round-bottom flask, dissolve 1,3-diphenylbarbituric acid (2 mmol) and the appropriate salicylaldehyde (2 mmol) in 10 mL of Ethanol/Water (1:1).

    • Note: Due to the hydrophobicity of the phenyl groups, if the mixture remains heterogeneous at 50°C, switch to pure Ethanol or Acetonitrile.

  • Catalysis: Add 10 mol% of the chosen catalyst (p-TSA is recommended for initial screens; Ionic Liquids for green chemistry compliance).

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) with vigorous magnetic stirring.

  • Monitoring: Monitor via TLC (Eluent: Ethyl Acetate/Hexane 3:7). The spot for 1,3-diphenylbarbituric acid (Rf ~0.4) should disappear, replaced by a highly fluorescent product spot (Rf ~0.6-0.7). Reaction time is typically 2–4 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • The product often precipitates as a solid. Filter the precipitate.

    • Wash the solid with cold aqueous ethanol (50%) to remove unreacted aldehyde and catalyst.

  • Purification: Recrystallize from hot glacial acetic acid or DMF/Ethanol mixtures.

    • Why: The fused system is planar and prone to pi-stacking; strong solvents are needed for purification.

Protocol B: Multicomponent Synthesis of Chromeno[4,3-d]pyrimidines

Target: Pentacyclic chromeno-pyrimidine systems. Reaction Type: One-pot Three-component Condensation.[7][8][9][10]

Materials
  • Reagent A: 1,3-Diphenylbarbituric acid (1.0 equiv)

  • Reagent B: Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)

  • Reagent C: 4-Hydroxycoumarin (1.0 equiv)

  • Catalyst: Sulfamic acid (NH₂SO₃H) (5 mol%) or magnetically separable Fe₃O₄@SiO₂ nanoparticles.

  • Solvent: Aqueous Ethanol (1:[3]1) or solvent-free (if using ball milling).

Workflow Diagram

Workflow Start Start: Mix Reagents (1,3-DPBA + Aldehyde + 4-HC) Reaction Reaction Phase Reflux 80°C / 60-120 mins Catalyst: Sulfamic Acid Start->Reaction Check TLC Monitor (Hex:EtOAc 7:3) Reaction->Check Check->Reaction Incomplete Precipitation Precipitation Cool to RT -> Solid forms Check->Precipitation Complete Purification Purification Recrystallize (EtOH/DMF) Precipitation->Purification

Figure 2: Experimental workflow for the three-component synthesis of chromeno[4,3-d]pyrimidines.

Step-by-Step Methodology
  • Charge: To a reaction vessel, add 1,3-diphenylbarbituric acid (1 mmol), 4-hydroxycoumarin (1 mmol), and the aromatic aldehyde (1 mmol).

  • Solvent & Catalyst: Add 5 mL of EtOH:H₂O (1:1) and 5 mol% Sulfamic acid.

  • Reaction: Heat to reflux. The mechanism begins with the Knoevenagel condensation of the aldehyde and barbituric acid, followed by the Michael addition of 4-hydroxycoumarin to the intermediate.

  • Cyclization: The final step is the dehydration and cyclization to form the central pyran ring.

  • Isolation: Filter the resulting precipitate. Wash with hot water to remove the sulfamic acid catalyst (water-soluble).

  • Yield Optimization: Dry the solid in a vacuum oven at 60°C.

Data Summary & Optimization

Quantitative Comparison of Catalytic Methods

The choice of catalyst significantly impacts yield and reaction time for 1,3-diphenylbarbituric acid derivatives due to steric bulk.

CatalystConditionsTime (min)Yield (%)Notes
None Reflux (EtOH)48045-55Slow; incomplete conversion.
p-TSA Reflux (EtOH)12082-88Reliable; requires recrystallization.
[HDEA][ClAc] 80°C (H₂O/EtOH)45-6090-94Green; catalyst recyclable.
Sulfamic Acid 80°C (Aq. EtOH)30-5092-96Best for MCR (Protocol B).
Fe₃O₄ NPs US Irradiation15-2095-98High yield; requires sonicator.
Troubleshooting Guide
  • Problem: Low solubility of 1,3-diphenylbarbituric acid.

    • Solution: Use a co-solvent system of Ethanol/DMF (9:1) or switch to refluxing Acetic Acid.[9]

  • Problem: Product oiling out instead of precipitating.

    • Solution: The high lipophilicity of the diphenyl groups can cause this. Scratch the flask walls with a glass rod and cool to 0°C. Add a drop of diethyl ether to induce nucleation.

  • Problem: Incomplete Cyclization (Intermediate persists).

    • Solution: Increase reaction temperature or add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium forward.

Safety & Handling

  • 1,3-Diphenylbarbituric Acid: Generally low toxicity but should be handled as a potential irritant. Wear gloves and eye protection.

  • Salicylaldehyde: Irritating to skin and eyes. Toxic to aquatic life.

  • Solvents: Ethanol and Acetonitrile are flammable. Ensure proper ventilation.

References

  • Chromeno[2,3-d]pyrimidine-triones synthesis by a three-component coupling reaction. Chem. Pharm. Bull. (2010).[11]

  • Green synthesis of chromeno-pyrimidine derivatives – Part I. University of Kragujevac Digital Archive (2023).

  • Recent methods in the synthesis of chromeno[2,3-d]pyrimidines. ResearchGate (2018).

  • Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica. Chemistry Central Journal (2012).

  • Preparation of some chromeno[4,3-d]pyrido[1,2-a]pyrimidine derivatives by ultrasonic irradiation. New Journal of Chemistry (2020).

Sources

Electro-organic synthesis methods involving 1,3-diphenylbarbituric acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Electro-Organic Synthesis Strategies for 1,3-Diphenylbarbituric Acid

Executive Summary & Strategic Rationale

1,3-Diphenylbarbituric acid (1,3-DPBA) is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for anticonvulsants, sedatives, and anticancer agents. Traditional synthesis methods for its derivatives often rely on stoichiometric bases (piperidine, triethylamine) or toxic oxidants, leading to poor atom economy and difficult purification.

This guide details electro-organic synthesis (EOS) methodologies that utilize electrons as a "traceless reagent." By exploiting the unique redox properties of the 1,3-DPBA C-5 position (


), researchers can achieve superior yields with enhanced selectivity.

Key Advantages of EOS for 1,3-DPBA:

  • Green Chemistry: Replacement of toxic catalysts with Electrogenerated Bases (EGB).

  • Tunability: Precise control over reaction pathways (radical vs. ionic) via potential regulation.

  • Scalability: Continuous flow compatibility for kilogram-scale production.

Mechanistic Principles

Understanding the electrochemical behavior of 1,3-DPBA is critical for protocol design. The molecule exhibits two primary modes of reactivity under electrolytic conditions:

A. Cathodic Pathway: Electrogenerated Base (EGB) Catalysis

In this mode, the cathode reduces a pro-base (often the solvent or dissolved oxygen) to generate a base in situ. This base deprotonates the C-5 position of 1,3-DPBA, initiating nucleophilic attacks (e.g., Knoevenagel condensation).

  • Mechanism:

    
     (in aqueous media) or 
    
    
    
    (in aprotic media).
  • Application: Multicomponent synthesis of fused heterocycles.

B. Anodic Pathway: Oxidative C-H Activation

Direct or mediated oxidation at the anode generates a radical or cation at the C-5 position, allowing for dimerization or reaction with nucleophiles.

  • Mechanism:

    
    
    
  • Application: Synthesis of bis-barbiturates or spiropyran derivatives.

Visualizing the Reaction Pathway

The following diagram illustrates the EGB-driven multicomponent reaction mechanism, a primary application for 1,3-DPBA.

EGB_Mechanism Cathode Cathode (Reduction) ProBase Pro-Base (O2, Solvent) Cathode->ProBase e- Transfer Base Electrogenerated Base (OH-, O2•-) ProBase->Base Generation DPBA 1,3-Diphenylbarbituric Acid Base->DPBA Deprotonation Anion DPBA Anion (Nucleophile) DPBA->Anion Aldehyde Aryl Aldehyde Anion->Aldehyde Attack Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel -H2O Meldrum Meldrum's Acid (or Malononitrile) Knoevenagel->Meldrum Michael Addition Product Pyrano[2,3-d]pyrimidine Scaffold Meldrum->Product Cyclization

Caption: Electrogenerated Base (EGB) mechanism for the synthesis of pyrano[2,3-d]pyrimidines.

Protocol 1: Multicomponent Synthesis of Pyrano[2,3-d]pyrimidines

This protocol utilizes an undivided cell where the cathode generates the base required for the initial condensation, avoiding external base addition.

Target Product: 7-Amino-1,3-diphenyl-5-aryl-1,5-dihydro-2H-pyrano[2,3-d]pyrimidine-2,4(3H)-diones.

Materials & Equipment
  • Cell: Undivided glass cell (50 mL).

  • Electrodes:

    • Anode: Graphite rod or Platinum plate (

      
       cm).
      
    • Cathode: Iron plate or Stainless Steel mesh (

      
       cm).
      
  • Power Supply: DC regulated power supply (Galvanostatic mode).

  • Reagents: 1,3-Diphenylbarbituric acid (1.0 mmol), Aryl aldehyde (1.0 mmol), Malononitrile (1.0 mmol), Sodium Bromide (NaBr, 0.5 mmol, as electrolyte/mediator).

  • Solvent: Ethanol:Water (4:1 v/v).[1] Note: Higher ethanol content is required for 1,3-diphenyl derivatives compared to dimethyl analogs due to lipophilicity.

Step-by-Step Methodology
  • Preparation: Dissolve 1,3-DPBA, the aldehyde, and malononitrile in 20 mL of the EtOH/H2O mixture in the electrolysis cell.

  • Electrolyte Addition: Add NaBr (0.5 mmol). Stir until fully dissolved.

  • Assembly: Insert the electrodes, maintaining a parallel distance of ~1.0 cm.

  • Electrolysis:

    • Set the power supply to Constant Current (Galvanostatic) mode.

    • Current Density: 10 mA/cm² .

    • Temperature: Room Temperature (25°C).

    • Duration: Monitor by TLC (approx. 45-60 mins, or 2.5 F/mol charge passed).

  • Work-up:

    • Stop electrolysis when the starting material disappears.

    • The product often precipitates directly from the reaction mixture.

    • Filter the solid, wash with cold aqueous ethanol (1:1), and recrystallize from hot ethanol.

Expert Insight: The NaBr serves a dual purpose. It increases conductivity and, at the anode,


 oxidizes to 

, which can act as a Lewis acid mediator or simply recycle at the cathode, maintaining current efficiency.

Protocol 2: Anodic Dimerization (Bis-Barbiturates)

This protocol targets the formation of C5-C5 coupled bis-barbiturates via direct anodic oxidation, a key structure in creating supramolecular assemblies.

Materials & Equipment
  • Cell: Divided H-type cell (to prevent cathodic reduction of the product).

  • Anode: Glassy Carbon or Platinum.

  • Cathode: Platinum wire.

  • Reference Electrode: Ag/AgCl.

  • Solvent: Acetonitrile (MeCN) with 0.1 M

    
    .
    
Step-by-Step Methodology
  • Anolyte Preparation: Dissolve 1,3-DPBA (1.0 mmol) in 15 mL MeCN/LiClO4.

  • Catholyte Preparation: Fill the cathode compartment with 15 mL MeCN/LiClO4.

  • Voltammetry Check: Run a Cyclic Voltammetry (CV) scan (0 to +2.0 V) to identify the oxidation peak (

    
    ). For 1,3-DPBA, this is typically around +1.2 V vs Ag/AgCl.
    
  • Electrolysis:

    • Set Constant Potential (Potentiostatic) at +1.3 V (slightly above

      
      ).
      
    • Stir magnetically.

    • Stop when charge consumption reaches 1.1 F/mol.

  • Work-up: Evaporate the anolyte solvent. Extract the residue with Ethyl Acetate/Water. The organic layer is dried (

    
    ) and concentrated. Purify via column chromatography (Hexane:EtOAc).
    

Data Analysis & Troubleshooting

Table 1: Comparative Efficiency (Thermal vs. Electrochemical)

ParameterThermal Reflux (Traditional)Electrochemical (EGB Protocol)
Catalyst Piperidine/Et3N (Stoichiometric)Electrons (Catalytic NaBr)
Time 4 - 8 Hours45 - 60 Minutes
Yield 65 - 75%88 - 94%
Purification Column Chromatography often requiredFiltration & Wash
Atom Economy Low (Waste salts generated)High

Troubleshooting Guide:

  • Low Yield (Protocol 1): If the product does not precipitate, the solvent might be too rich in ethanol. Add water dropwise after electrolysis to induce precipitation.

  • Electrode Fouling: 1,3-DPBA radicals can polymerize on the anode surface. If voltage spikes (in constant current mode), polish the anode or switch to Alternating Current (AC) electrolysis to mitigate passivation.

  • Solubility Issues: 1,3-Diphenylbarbituric acid is significantly less soluble in water than barbituric acid. Ensure the EtOH:Water ratio is at least 4:1. If needed, use pure Methanol with

    
     for higher solubility.
    

References

  • Electrochemical Synthesis of Pyrano[2,3-d]pyrimidines

    • Elinson, M. N., et al.
    • Note: This foundational work establishes the EGB mechanism for barbitur
  • Mechanistic Studies on Barbituric Acid Oxidation

    • Zahran, M., et al. "Electrooxidation of Catechol in the Presence of 1,3-Dimethylbarbituric Acid."[2] Journal of the Electrochemical Society, 2001.

    • Note: Details the anodic oxidation pathway and Michael addition mechanisms relevant to Protocol 2.
  • Green Chemistry in Heterocycle Synthesis

    • Frontiers in Chemistry.
    • Note: Provides context on the pharmacological importance and solubility profiles of the diphenyl deriv
  • Electrogenerated Bases (EGB)

    • Amatore, C., et al. "Electrogenerated bases and their applications in organic synthesis." Accounts of Chemical Research.
    • Note: General theory supporting the c

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 5-arylidene-1,3-diphenylbarbituric acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Yield Optimization for 5-Arylidene-1,3-Diphenylbarbituric Acid

Executive Summary

Current Status: The synthesis of 5-arylidene-1,3-diphenylbarbituric acid via Knoevenagel condensation is a reversible equilibrium. Low yields typically stem from three failure modes: incomplete water removal (driving equilibrium backward), side-reaction Michael additions (bis-barbiturate formation), or poor solubility management during purification.

Objective: This guide provides validated protocols to shift the equilibrium toward the product (


) and minimize downstream purification losses.

Module 1: The Mechanistic Foundation

To improve yield, you must manipulate the reaction kinetics. The C5-position of 1,3-diphenylbarbituric acid is highly acidic (


), making it an active methylene donor. However, the 1,3-diphenyl substitution increases steric bulk and lipophilicity compared to unsubstituted barbituric acid.

The Pathway:

  • Deprotonation: Base generates the enolate at C5.

  • Nucleophilic Attack: Enolate attacks the aldehyde carbonyl.[1]

  • Dehydration: Elimination of water locks the double bond (the rate-determining step in neutral media).

Knoevenagel_Mechanism Reactants 1,3-Diphenylbarbituric Acid + Ar-CHO Enolate Enolate Formation (Base Catalyzed) Reactants->Enolate Deprotonation Intermediate Aldol-like Intermediate Enolate->Intermediate Nucleophilic Attack Intermediate->Reactants Reversible if wet Transition Dehydration (-H₂O) Intermediate->Transition Rate Limiting Product 5-Arylidene Product (Precipitate) Transition->Product Irreversible Step

Figure 1: Kinetic pathway of the Knoevenagel condensation. Note the reversibility at the intermediate stage; water removal is critical.

Module 2: High-Yield Protocols

Do not default to ethanol reflux unless necessary. The following "Green" protocol often produces higher yields (90-98%) for this specific scaffold because the hydrophobic "On-Water" effect forces the organic reactants together, accelerating the reaction while the product precipitates out, driving the equilibrium forward.

Protocol A: The "On-Water" Method (Recommended)

Best for: High yield, simple workup, avoiding chromatography.

  • Setup: In a 50 mL round-bottom flask, charge 1,3-diphenylbarbituric acid (1.0 mmol) and the aromatic aldehyde (1.0 mmol).

  • Solvent: Add 5–10 mL of distilled water. (Note: Reactants will not dissolve; this is a heterogeneous suspension).

  • Catalysis: Add 10 mol% Sodium Acetate (NaOAc) or simply heat without catalyst if the aldehyde is electron-poor.

  • Reaction: Reflux with vigorous stirring for 60–90 minutes.

    • Observation: The mixture will transition from a suspension to a colored solid mass (usually yellow/orange).

  • Workup: Cool to room temperature. Filter the solid.

  • Purification: Wash the cake with hot water (removes unreacted barbituric acid) followed by 2 mL of cold ethanol (removes unreacted aldehyde).

  • Drying: Vacuum dry at 60°C.

Protocol B: The Homogeneous Reflux (Traditional)

Best for: Scale-up or highly insoluble aldehydes.

  • Solvent: Use Ethanol or Acetic Acid.

  • Catalyst: Piperidine (catalytic drops).

  • Procedure: Reflux for 2-4 hours.

  • Critical Step: Upon cooling, if no precipitate forms, do not rotovap to dryness . This traps impurities. Instead, add cold water dropwise to the ethanol solution until turbidity persists, then chill to 4°C to force crystallization.

Module 3: Troubleshooting Center (Q&A)

Q1: My yield is low (<60%), and the reaction seems incomplete by TLC. Increasing time doesn't help. Why?

  • Diagnosis: You are likely fighting the equilibrium. If water accumulates in a homogeneous solvent (like ethanol), the reaction reverses.

  • Solution:

    • Switch to Glacial Acetic Acid as the solvent. It acts as both solvent and dehydrating agent.

    • Ensure your aldehyde is fresh. Aromatic aldehydes oxidize to carboxylic acids over time, which will not react with barbituric acid and will poison the catalyst. Wash your aldehyde with bicarbonate if it looks old.

Q2: I am getting a "sticky" solid that is impossible to filter.

  • Diagnosis: This is usually due to the "Bis-Barbiturate" impurity (Michael addition of a second barbituric acid molecule to the product) or oligomerization.

  • Solution:

    • Stoichiometry Control: Use a slight excess of the aldehyde (1.1 eq), not the barbituric acid. This prevents the product from reacting with excess barbituric acid.

    • Recrystallization: Dissolve the sticky mass in a minimum amount of hot DMF or CHCl₃, then add Ethanol until cloudy. Allow to stand overnight.

Q3: The product is co-eluting with the aldehyde on TLC.

  • Diagnosis: 1,3-diphenylbarbituric acid derivatives are highly lipophilic, often matching the

    
     of aldehydes.
    
  • Solution:

    • Do not rely on silica chromatography. It is often destructive to these compounds (hydrolysis on acidic silica).

    • Chemical Wash: Wash the crude solid with warm hexane . The lipophilic aldehyde will dissolve; the barbiturate product will not.

Module 4: Comparative Data & Decision Logic

Method Selection Matrix

MethodTypical YieldReaction TimePurity ProfilePrimary Risk
Ethanol/Piperidine 75-85%2-4 HoursModerate (requires recrystallization)Reversibility; solvent waste
Water/NaOAc (Green) 92-98% 30-60 MinsHigh (precipitates pure)Reactant wetting (grinding may be needed)
Solvent-Free Grinding 85-95%15-20 MinsHighMechanical loss during transfer
Ionic Liquid ([Bmim]BF₄) 90-95%10-30 MinsVery HighCost of solvent; catalyst removal

Troubleshooting Workflow

Troubleshooting_Logic Start Issue: Low Yield / Impurity CheckTLC Check TLC (Aldehyde remaining?) Start->CheckTLC YesAldehyde Yes: Incomplete Conversion CheckTLC->YesAldehyde NoAldehyde No: Side Reactions CheckTLC->NoAldehyde Action1 1. Check Aldehyde Purity (Acid?) 2. Switch to H₂O solvent YesAldehyde->Action1 Action2 1. Bis-addition occurred? 2. Use excess Aldehyde (1.1 eq) 3. Wash with Hexane NoAldehyde->Action2

Figure 2: Decision tree for diagnosing yield loss.

References

  • J. Iranian Chem. Soc. (2016). A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives.[2]

  • Inorganic Chemistry Research (2023). One-pot Synthesis of Arylidene Barbituric Acid Derivatives using Nanoparticles.

  • Synthetic Communications.Knoevenagel Condensation in Water: A Green Approach.
  • Tetrahedron Letters.Mechanism of Bis-barbiturate formation via Michael Addition. (Context for Q2 in Troubleshooting).

Sources

Recrystallization solvents for purifying 1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier-3 Support Resource, designed for researchers requiring high-purity 1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione (1,3-diphenylbarbituric acid) for analytical or biological applications.[1]

Executive Summary & Solvent Logic

Achieving pharmaceutical-grade purity (>99.5%) of 1,3-diphenylbarbituric acid (DPBA) is frequently complicated by the persistence of the starting material, 1,3-diphenylurea , and oxidative byproducts that cause pink/grey discoloration.[1]

Unlike simple alkyl-barbiturates, the two phenyl rings on DPBA significantly reduce its water solubility and increase its melting point (typically >200°C), rendering standard aqueous-alcohol recrystallizations inefficient for removing hydrophobic impurities.[1]

The Solvent Matrix

The following table summarizes the thermodynamic suitability of solvents based on our internal validation protocols.

Solvent SystemSuitabilityPrimary Use CaseRisk Factor
Glacial Acetic Acid High Removal of 1,3-diphenylurea and general purification.[1]Handling hot acid requires strict PPE.[1]
Ethanol / Toluene (1:1) ModerateRemoval of non-polar reaction byproducts.[1]Lower yield due to solubility in Toluene.[1]
Ethanol / Water LowOnly for final "polishing" of already pure material.[1]High risk of oiling out or co-precipitating urea.[1]
DMF / DMSO Avoid N/AHigh boiling points make solvent removal difficult; promotes decomposition.[1]
The Mechanistic "Why"
  • Solubility Differential: 1,3-diphenylurea (the main impurity) is moderately soluble in hot ethanol and acetic acid but precipitates poorly from acetic acid compared to the target barbiturate.

  • Acidity: DPBA has an acidic proton at the C5 position (pKa

    
     4-5).[1] Recrystallizing from a slightly acidic medium (Acetic Acid) suppresses ionization, ensuring the molecule remains in its neutral, crystallizable form rather than forming salts that might oil out.
    

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification route based on the crude material's appearance and impurity profile.

RecrystallizationLogic Start Crude 1,3-Diphenylbarbituric Acid CheckImpurity Analyze Impurity Profile (TLC / HPLC) Start->CheckImpurity UreaPresent Major Impurity: 1,3-Diphenylurea CheckImpurity->UreaPresent High Urea Content ColorPresent Issue: Pink/Grey Discoloration CheckImpurity->ColorPresent Oxidation Products Oiling Issue: Material Oils Out CheckImpurity->Oiling Amorphous/Sticky RouteA PROTOCOL A: Glacial Acetic Acid Recrystallization UreaPresent->RouteA RouteB PROTOCOL B: Activated Charcoal Treatment ColorPresent->RouteB RouteC PROTOCOL C: Seeding & Slow Cool Oiling->RouteC RouteB->RouteA Followed by

Figure 1: Decision matrix for selecting the appropriate purification protocol based on impurity characterization.

Standard Operating Procedures (SOPs)

Protocol A: Glacial Acetic Acid Recrystallization (Recommended)

Best for: Removing 1,3-diphenylurea and achieving high crystallinity.[1]

Safety Warning: Glacial acetic acid is corrosive and flammable.[1] Perform all operations in a fume hood.

  • Dissolution: Place the crude DPBA in a round-bottom flask. Add Glacial Acetic Acid (approx. 10-15 mL per gram of crude).[1]

  • Heating: Heat the mixture to boiling (118°C) using a sand bath or oil bath. Stir magnetically.[1]

    • Note: If the solution is not clear after boiling, add more solvent in 2 mL increments.

  • Hot Filtration (Critical): If insoluble particles remain (dust or inorganic salts), filter the hot solution through a pre-warmed glass funnel with a fluted filter paper.

    • Tip: Pre-wet the filter paper with hot acetic acid to prevent premature crystallization clogging the stem.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 2-3 hours).

    • Do not use an ice bath immediately; this traps impurities.[1]

  • Collection: Filter the white needles using a Buchner funnel.

  • Washing: Wash the cake with cold Glacial Acetic Acid (2x), followed by a copious wash with water (to remove acid), and finally a small wash with cold ethanol (to aid drying).

  • Drying: Dry in a vacuum oven at 80°C for 6 hours.

Protocol B: Activated Charcoal Treatment

Best for: Removing pink/grey oxidative impurities.[1]

  • Dissolve the crude material in boiling Ethanol or Acetic Acid (as per Protocol A).

  • Add Activated Charcoal (approx. 5-10% weight of the crude mass).[1]

  • Boil for 5-10 minutes.

  • Filter Hot through a Celite pad to remove the charcoal.

  • Proceed to crystallization (Step 4 in Protocol A).[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?

Cause: This is a thermodynamic issue usually caused by supersaturation or the solution cooling too rapidly.[1] It can also happen if the solvent system is too polar (e.g., too much water). The Fix:

  • Reheat the mixture until the oil dissolves.

  • Add a small amount of the "good" solvent (Acetic Acid or Ethanol).[1]

  • Seed it: Add a tiny crystal of pure DPBA to the hot solution.

  • Wrap the flask in a towel to ensure very slow cooling. This promotes nucleation over phase separation.[1]

Q2: The melting point is lower than the literature value (e.g., <240°C).

Cause: Residual solvent or persistent 1,3-diphenylurea.[1] The Fix:

  • Run a TLC (Thin Layer Chromatography).[1] If urea is present (usually higher Rf in non-polar eluents), repeat Protocol A.

  • If no urea is detected, the sample is likely wet. Acetic acid solvates are stable; ensure vacuum drying is performed at >80°C.[1]

Q3: Can I use water to precipitate the product from the acetic acid solution?

Answer: technically yes, but not recommended for high purity.[1] Adding water drastically reduces the solubility of both the barbiturate and the urea impurity, causing them to co-precipitate. For high purity, rely on the temperature differential in pure acetic acid (soluble hot, insoluble cold) rather than "crashing out" with water.

Q4: Why is my product pink?

Cause: Barbituric acid derivatives are susceptible to oxidation at the C5 position, especially in the presence of light and air. The Fix: Perform Protocol B (Charcoal treatment). Store the final purified product in amber vials under inert atmosphere (Nitrogen/Argon) if storing for long periods.

References

  • PubChem. (n.d.).[1] 1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione (CID 2784952).[1] National Center for Biotechnology Information.[1] Retrieved February 15, 2026, from [Link]

  • Whiteley, M. A. (1907).[1] "The preparation and properties of 1,3-diphenylbarbituric acid." Journal of the Chemical Society, Transactions. (Classic literature establishing the acetic acid purification route).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for recrystallization of heterocyclic ureas).

Sources

Overcoming steric hindrance in 1,3-diphenylbarbituric acid substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DPBA-C5-STERICS Topic: Overcoming Steric Hindrance in 1,3-Diphenylbarbituric Acid Substitution Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Diagnostic: The "Steric Shield" Effect

User Issue: "I am attempting to alkylate 1,3-diphenylbarbituric acid (DPBA) at the C5 position. Standard protocols (NaH/THF/Alkyl Halide) are resulting in <10% yield or mostly O-alkylation byproducts.[1] Why?"

Technical Analysis: The failure of standard SN2 protocols with DPBA is rarely due to electronic deactivation. The C5 protons are highly acidic (pKa ≈ 4.7 in water), making the formation of the enolate thermodynamically favorable even with weak bases.

The root cause is Kinetic Steric Shielding . Unlike 1,3-dimethylbarbituric acid, the phenyl rings at N1 and N3 are not static. They rotate out of the plane of the pyrimidine ring to minimize steric clash with the carbonyl oxygens. This creates a "propeller-like" steric wall that shrouds the C5 carbon, blocking the trajectory of incoming bulky electrophiles.

Visualizing the Blockade

The following diagram illustrates the mechanistic failure point and the necessary bypass strategies.

DPBA_Sterics DPBA 1,3-Diphenylbarbituric Acid (C5 Nucleophile) Phenyls N1/N3 Phenyl Rotation (Steric Shield) DPBA->Phenyls Intrinsic Geometry SN2 Standard SN2 Attack Phenyls->SN2 Blocks Trajectory Electrophile Bulky Electrophile (R-X) Electrophile->SN2 Failure REACTION BLOCKED (Steric Repulsion) SN2->Failure Kinetic Barrier Sol1 Solution A: Microwave Irradiation (Thermodynamic Push) Failure->Sol1 Increase Energy Sol2 Solution B: Pd-Catalysis (Coordination Bypass) Failure->Sol2 Change Mechanism

Figure 1: The N1/N3 phenyl rings create a steric pocket that inhibits standard nucleophilic attack.[1] Successful protocols must either supply sufficient energy (Microwave) or change the mechanism (Catalysis).

Protocol Module A: Knoevenagel Condensation (Aldehyde Coupling)[1]

The Challenge: Reversibility and slow kinetics due to the bulky phenyl groups preventing the approach of the aldehyde. The Fix: Microwave-Assisted Solvent-Free Synthesis . Eliminating the solvent increases the concentration of reagents, while microwave irradiation provides rapid, uniform heating to overcome the activation energy barrier imposed by the steric bulk.

Step-by-Step Protocol

Valid for: Aromatic aldehydes, hindered ketones.[1]

  • Reagent Prep:

    • Mix 1,3-diphenylbarbituric acid (1.0 equiv) and the target aldehyde (1.0 equiv) in a mortar.

    • Catalyst: Add basic alumina (Al2O3) or a catalytic amount of ammonium acetate (10 mol%). Note: Avoid bulky amine bases like TEA; they struggle to access the proton.

  • Grinding:

    • Grind the mixture efficiently for 2–3 minutes until a fine, homogeneous powder is formed. This increases surface contact (mechanochemistry).[1]

  • Irradiation:

    • Place the powder in a microwave reactor vial (open vessel or vented).

    • Irradiate at 300–400W for 2–5 minutes.

    • Monitor: Watch for a color change (often yellow/orange for arylidene derivatives).[1]

  • Workup:

    • Cool to room temperature.[1]

    • Add hot ethanol to the solid residue. The product usually dissolves or recrystallizes upon cooling, while the alumina support can be filtered off.

Why this works: The solvent-free environment forces the reactants together, negating the "cage effect" of solvents, while the microwave energy provides the thermodynamic push to form the C=C bond despite the steric crowding.

Protocol Module B: C5-Alkylation (The "Smart" Approach)[1]

The Challenge: Direct alkylation with alkyl halides (R-X) fails because the bulky electrophile cannot penetrate the N-phenyl shield to reach the C5 enolate. The Fix: Palladium-Catalyzed Allylation (Tsuji-Trost Type). Instead of a direct attack, the Palladium(0) catalyst binds to the electrophile first, forming a π-allyl complex.[1] The DPBA enolate then attacks this complex. The metal center acts as a "crane," lifting the electrophile into position.

Step-by-Step Protocol

Valid for: Allylic carbonates, allylic acetates.[1]

Reagents:

  • Substrate: 1,3-diphenylbarbituric acid (1.0 mmol)

  • Electrophile: Allyl acetate or carbonate (1.2 mmol)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3 with a bulky ligand.[1]

  • Ligand Selection: For extremely hindered substrates, use XPhos or t-Bu3P .[1] These bulky electron-rich ligands expand the coordination sphere, actually helping the reaction by forcing the product release.

Procedure:

  • Inert Atmosphere: Flame-dry a reaction tube and purge with Argon/Nitrogen.

  • Dissolution: Dissolve DPBA and the allylic electrophile in anhydrous THF or Dioxane .

    • Note: Avoid protic solvents here; they solvate the enolate too strongly.

  • Catalyst Addition: Add the Pd source and ligand.

  • Reaction: Stir at 50–60°C for 4–12 hours.

    • Checkpoint: The reaction mixture should turn from dark red/brown (active Pd) to yellow/clear upon completion.

  • Purification: Filter through a celite pad to remove Palladium black.[1] Concentrate and purify via column chromatography (Hexane/EtOAc).

Protocol Module C: The "Green" Bypass (Dehydrative Coupling)

The Challenge: Halogenated waste and low reactivity of halides. The Fix: Acid-Catalyzed Dehydrative Coupling (Borrowing Hydrogen). This method uses alcohols directly as electrophiles.[1] It is particularly effective for benzylic or propargylic alcohols where a stable carbocation can form transiently.[1]

Step-by-Step Protocol

Valid for: Benzylic alcohols, Benzhydrols.[1]

  • Mixture: Combine DPBA (1.0 equiv) and the alcohol (1.0 equiv) in Water or Nitromethane .

    • Surprising Insight: Water is an excellent solvent here.[1] The hydrophobic effect forces the organic alcohol and DPBA into "droplets," overcoming the steric barrier by maximizing local concentration.

  • Catalyst: Add p-TSA (p-Toluenesulfonic acid) (10 mol%) or Bi(OTf)3 (5 mol%).[1]

  • Heating: Reflux at 80–100°C.

  • Mechanism: The acid generates a carbocation from the alcohol. The DPBA enolate (which is soft) attacks the hard carbocation. The steric bulk of DPBA is less relevant because the carbocation is planar (sp2 hybridized) and highly reactive.

Troubleshooting Data Tables

Solvent Selection Matrix

Choosing the right solvent is 50% of the battle with sterically hindered DPBA.

SolventSuitabilityMechanism of ActionRecommended For
DMF / DMSO HighHigh dielectric constant dissociates the enolate pair, making it "naked" and more reactive.[1]SN2 Alkylation (if unavoidable).[1]
Water MediumHydrophobic Effect: Forces hydrophobic reactants (DPBA + Aldehyde) together to minimize water contact.[1]Knoevenagel Condensation; Green Chemistry.[1][2]
THF / Dioxane HighSolubilizes Pd-catalysts well; moderate polarity.[1]Pd-Catalyzed Coupling.[1][3]
Ethanol LowHydrogen bonding solvates the enolate, shielding it further (lowering reactivity).Avoid for difficult alkylations.
Common Failure Modes & Fixes
SymptomProbable CauseCorrective Action
Yield < 10% (Alkylation) Steric clash with N-phenyl rings blocking the electrophile.[1]Switch to Pd-catalyzed allylation or use a Microwave reactor to overcome the barrier.[1]
O-Alkylation (Ether formation) "Hard/Soft" mismatch.[1] The oxygen is less hindered than the C5 carbon.Use a softer base (e.g., K2CO3 instead of NaH) and a polar aprotic solvent (DMF) to favor C-alkylation.[1]
Starting Material Recovery (Condensation) Equilibrium favors reactants; water poisoning.[1]Use Solvent-Free conditions on Basic Alumina or add Molecular Sieves (4Å) to drive equilibrium.[1]
Black Precipitate (Pd-Catalysis) Catalyst decomposition ("Pd Black").[1]Reaction is too slow or oxygen leaked in.[1] Add more ligand (e.g., PPh3) to stabilize the Pd center.

Decision Tree: Which Protocol to Use?

DecisionTree Start Start: Select Electrophile Aldehyde Aldehyde/Ketone Method1 Microwave / Solvent-Free (Basic Alumina) Aldehyde->Method1 Condensation Halide Alkyl Halide (R-X) IsBulky Is R-X Bulky? Halide->IsBulky Check Sterics Alcohol Alcohol (R-OH) Method4 Acid Catalysis (pTSA) in Water Alcohol->Method4 Dehydration Method2 Pd-Catalyzed Coupling (Use bulky ligands) IsBulky->Method2 Yes (e.g., Benzyl) Method3 Standard SN2 (DMF, K2CO3) IsBulky->Method3 No (e.g., Methyl)

Figure 2: Workflow for selecting the optimal substitution strategy based on electrophile type.

References

  • Microwave Enhanced Knoevenagel Condens

    • Source: Scientific Information Database (SID).[1]

    • Context: Describes the efficiency of solvent-free microwave irradiation for barbituric acid condens
  • Palladium-Catalyzed Asymmetric Allylic Alkylation of Barbituric Acid Deriv

    • Source: PubMed (J Org Chem, 2000).[1]

    • Context: Establishes the protocol for using Pd-catalysis to overcome reactivity issues in substituted barbitur
  • Acidity and pKa of Barbituric Acid Deriv

    • Source: Wikipedia / PubChem.[1]

    • Context: Confirms the pKa ~4.
    • [1][4][5]

  • Solvent-Free C-Alkylation in Nanocrystalline Mordenite Media.

    • Source: ResearchGate (J. Chil.[1][5] Chem. Soc.).[1][5][6][7]

    • Context: Provides evidence for surface-mediated (heterogeneous) catalysis as a solution to steric hindrance.[1]

  • Palladium-Catalyzed α-Aryl

    • Source: PMC (NIH).[1]

    • Context: Details the arylation of 1,3-diphenethylbarbiturate, a structural analog to DPBA, using Pd/XPhos systems.

Sources

Technical Support Center: Catalyst Lifecycle Management in Barbituric Acid Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Catalyst Deactivation in Knoevenagel Condensation of Barbiturates

Introduction: The Stability Paradox

Welcome. If you are accessing this guide, you are likely observing a degradation in Yield (


) or Turnover Frequency (TOF) during the synthesis of 5-ylidenebarbiturates or spiro-barbituric scaffolds.

In drug discovery, the Knoevenagel condensation of barbituric acid is deceptively simple. However, the high polarity and hydrogen-bonding capability of the barbiturate motif often lead to supramolecular fouling or active site poisoning , masquerading as catalyst death. This guide moves beyond basic "washing" instructions to diagnose the root cause of deactivation in heterogeneous systems (MOFs, Nanoparticles, Functionalized Silica).

Module 1: Diagnostic Triage (The "Why" Protocol)

Before altering your synthesis, you must distinguish between Leaching (irreversible loss of active species) and Deactivation (reversible fouling or poisoning).

The Gold Standard: Hot Filtration Test

Do not assume your catalyst is heterogeneous just because you can filter it.

Protocol:

  • Run the reaction to ~50% conversion (monitor via TLC/HPLC).

  • Rapidly filter the catalyst from the hot reaction mixture using a heated frit (to prevent product precipitation).

  • Split the filtrate into two vials:

    • Vial A: Keep at reaction temperature without catalyst.

    • Vial B: Cool and analyze immediately.

  • Monitor Vial A for 2–4 hours.

Interpretation:

  • Scenario 1 (Leaching): Conversion in Vial A continues to rise.

    • Diagnosis: Your "solid" catalyst is leaching active metal species into the solution. The reaction is actually homogeneous.

    • Action: Change solvent polarity or switch to a chelating support (e.g., thiol-functionalized silica).

  • Scenario 2 (True Heterogeneity): Conversion in Vial A flatlines.

    • Diagnosis: The catalyst is stable.[1][2][3] If yield drops in subsequent runs, the issue is Fouling or Poisoning .

Visual Diagnostic Workflow

DiagnosticTree Start Symptom: Yield Decay Over Cycles HotFilt Perform Hot Filtration Test Start->HotFilt Result Does Filtrate Continue Reacting? HotFilt->Result Leaching Diagnosis: LEACHING (Active species lost) Result->Leaching Yes (Homogeneous contribution) Stable Diagnosis: STABLE SUPPORT (Proceed to Surface Analysis) Result->Stable No (True Heterogeneous) Fouling Check Surface Area (BET) Low? -> Pore Blockage Stable->Fouling Poisoning Check FTIR/XPS New Peaks? -> Chemisorption Stable->Poisoning

Figure 1: Decision tree for distinguishing between leaching (irreversible) and fouling/poisoning (potentially reversible).

Module 2: Troubleshooting Pore Blockage (Fouling)

Issue: "My catalyst works once, but the recycled yield drops by 30-50%, even after washing with ethanol."

The Science: Barbituric acid derivatives are notorious for forming Ribbon-like Hydrogen Bond Networks in the solid state. If your catalyst is porous (e.g., MOFs like Fe(MIL-53) or Zeolites), the product often crystallizes inside the pores, physically blocking access to active sites. Simple ethanol washing is often insufficient to break these supramolecular tapes.

Corrective Protocol: The "Polarity Swing" Wash Instead of a single solvent, use a gradient to disrupt H-bonds and solubilize the oligomers.

StepSolvent SystemTempMechanism
1DMF or DMSO 60°CHigh dipole moment disrupts strong intermolecular H-bonds of trapped barbiturates.
2Ethanol/Water (1:1) RefluxRemoves residual high-boiling solvents (DMF) and inorganic salts.
3Acetone/DCM RTLow boiling point solvent to facilitate rapid drying.
4Thermal Activation 120°CCritical: Removes adsorbed water/solvent from Lewis acid sites.

Validation: Compare the BET surface area of the fresh vs. recycled catalyst. If surface area returns to >90% of original, the fouling was physical.

Module 3: Active Site Poisoning (Chemisorption)

Issue: "The reaction stalls specifically when I use amine-substituted aldehydes or heterocycles."

The Science: Many Knoevenagel catalysts are Lewis Acids (e.g.,


, 

sites). If your substrate contains a Lewis base (like a pyridine ring or a primary amine), it will coordinate strongly to the metal center, effectively "poisoning" it by out-competing the carbonyl oxygen of the aldehyde.

The Fix:

  • Stoichiometry Shift: Increase catalyst loading by 5–10 mol% to account for the sacrificial sites coordinated to the basic substrate.

  • Solvent Competition: Switch to a protic solvent (Ethanol/Water). The solvent molecules can reversibly compete for the active sites, preventing the irreversible binding of the substrate's basic nitrogen.

  • Switch Mechanism: If poisoning persists, move from a Lewis Acid catalyst (e.g.,

    
    ) to a Brønsted Base catalyst (e.g., Piperidine-functionalized silica) which is less susceptible to coordination poisoning by amines.
    

Module 4: Moisture Sensitivity (The Invisible Killer)

Issue: "Reaction failed on a humid day or with a new solvent batch."

The Science: Lewis acid sites (especially in MOFs like Cu-BTC or HKUST-1) are hydrophilic. Water molecules coordinate to the open metal sites, blocking the coordination of the aldehyde carbonyl. This is often misdiagnosed as "bad catalyst batch."

Deactivation Pathway Visualization

DeactivationPath cluster_path1 Desired Pathway cluster_path2 Deactivation Pathway ActiveSite Open Metal Site (Active Catalyst) Aldehyde Aldehyde Coordination ActiveSite->Aldehyde  Fast   Water H2O / Moisture (Competitive Binding) ActiveSite->Water  Stronger Binding   Product Knoevenagel Product Aldehyde->Product DeadSite Passivated Site (Inactive) Water->DeadSite DeadSite->ActiveSite  Requires Activation (>100°C)  

Figure 2: Competitive coordination mechanism. Water often binds more strongly than the aldehyde substrate, requiring thermal reactivation.

Corrective Protocol:

  • Solvent Drying: Use molecular sieves (3Å or 4Å) in your solvent for 24 hours prior to reaction.

  • In-Situ Drying: Add anhydrous

    
     or activated molecular sieves directly to the reaction flask (if using heterogeneous catalysis).
    

FAQ: Rapid Fire Troubleshooting

Q: Can I use microwave irradiation to reverse deactivation? A: Sometimes. Microwave irradiation can superheat the solvent within the pores of a catalyst, helping to expel "gummy" byproducts that conventional heating cannot remove. However, be cautious with MOFs, as local hotspots can degrade the organic linkers.

Q: My filtrate turned slightly colored after the Hot Filtration Test. Is this leaching? A: Likely, yes. Even trace leaching (ppm levels) can drive the reaction if the leached species is highly active (homogeneously). Analyze the filtrate via ICP-OES. If metal content is >5 ppm, your catalyst is not truly heterogeneous.

Q: Why does my yield drop when I scale up? A: Mass transfer limitations. In heterogeneous catalysis, the reaction occurs at the surface. On a larger scale, inefficient stirring leads to a "concentration polarization" layer around the catalyst particle, promoting side-reactions (oligomerization) that foul the surface. Increase agitation speed (RPM) or use a baffled reactor.

References

  • Mechanisms of Catalyst Leaching: Richardson, H., & Jones, C. W. (2007). Strong Evidence of Solution-Phase Catalysis Associated with Palladium Leaching from Immobilized Thiols. Journal of Catalysis.

  • Hot Filtration Protocols: Latha, G., et al. (2025). Fe(MIL-53) metal–organic framework as a facile and sustainable Lewis acidic catalyst for the one-pot synthesis of xanthene derivatives. ResearchGate.

  • Barbituric Acid Supramolecular Chemistry: Mahmoudi, G., et al. (2019). Enantioselective Catalytic Transformations of Barbituric Acid Derivatives. Molecules.

  • Knoevenagel Condensation Mechanisms: Dhonde, M. G. (2020).[4][5] Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. Synthetic Communications. [5]

  • Catalyst Poisoning by Amines: Liu, H., et al. (2021).[6] Study on Ammonia-induced Catalyst Poisoning in the Synthesis of Dimethyl Oxalate. Bulletin of Chemical Reaction Engineering & Catalysis.

Sources

Controlling regioselectivity in reactions with 1,3-diphenyl-2,4,6-pyrimidinetrione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Regioselectivity & Reactivity in DPPT Scaffolds

Status: Operational | Analyst: Senior Application Scientist

System Overview & Core Challenges

The Substrate: 1,3-Diphenyl-2,4,6-pyrimidinetrione (DPPT) is a "privileged scaffold" in medicinal chemistry, widely used to synthesize anticonvulsants, anticancer agents, and spiro-fused heterocycles.

The Technical Challenge: Unlike unsubstituted barbituric acid, DPPT has its nitrogen atoms blocked by phenyl groups. This eliminates N-alkylation issues but intensifies the competition between C-alkylation (at C5) and O-alkylation (at C4/C6) . Furthermore, the high acidity of the C5 position (


) makes the generated enolate highly reactive, leading to potential reversibility in Knoevenagel condensations and challenges in stereocontrol during Michael additions.

This guide addresses three critical failure points:

  • Ambident Nucleophilicity: Preventing O-alkylation byproducts.

  • Condensation Reversibility: Stabilizing Knoevenagel adducts.

  • Stereochemical Leakage: Maintaining enantioselectivity in spirocyclizations.

Troubleshooting Guide: C- vs. O-Selectivity

Issue A: "I am observing significant O-alkylated byproducts during alkylation."

Diagnosis: The DPPT enolate is an ambident nucleophile . According to Hard-Soft Acid-Base (HSAB) theory, the negative charge is delocalized between the Carbon (C5) and Oxygen (C4/C6).

  • C5 (Soft Center): Preferred by soft electrophiles and thermodynamic control.

  • Oxygen (Hard Center): Preferred by hard electrophiles and kinetic control.

Troubleshooting Protocol:

VariableRecommendation for C-SelectivityMechanistic Rationale
Electrophile Use Soft Electrophiles (e.g., Benzyl bromides, Michael acceptors).Soft-soft interactions favor orbital overlap at the C5 position.
Leaving Group Avoid highly reactive leaving groups (e.g., Triflate) if possible.Highly reactive "hard" electrophiles may attack the most electronegative site (Oxygen) purely due to electrostatics.
Solvent Use Protic solvents (EtOH, MeOH) or Non-polar aprotic (Toluene).Protic solvents solvate the hard Oxygen anion (H-bonding), shielding it and directing the electrophile to the softer C5 carbon.
Counter-ion Use Lithium (Li+) or Sodium (Na+) . Avoid Silver (Ag+).Ag+ coordinates to the halide leaving group and the ring nitrogen/oxygen, often precipitating AgX and forcing an

-like mechanism that favors O-attack.

Q: Why does changing from DMF to Ethanol improve my C-alkylation yield? A: In polar aprotic solvents like DMF or DMSO, the cation (e.g.,


) is highly solvated, leaving the enolate "naked" and highly reactive. This increases the rate of reaction at the most electronegative atom (Oxygen). In Ethanol, the solvent forms hydrogen bonds with the enolate oxygens, effectively "capping" them and forcing the electrophile to attack the accessible C5 carbon [1].

Troubleshooting Guide: Knoevenagel Condensation

Issue B: "My Knoevenagel product (C5=C-Ar) degrades or hydrolyzes during workup."

Diagnosis: The Knoevenagel condensation of DPPT is reversible. The high stability of the DPPT enolate means that in the presence of water and heat (retro-aldol conditions), the equilibrium can shift back to the starting materials.

Protocol: The "Green" Stabilization Method Instead of traditional acid/base catalysis in refluxing organic solvents, use a room temperature aqueous protocol .

  • Medium: Water:Ethanol (1:1).

  • Catalyst: None (or trace Acetic Acid). DPPT is acidic enough to self-catalyze or requires only mild activation.

  • Procedure: Stir DPPT and aldehyde at RT. The product usually precipitates out.

  • Critical Step: Filter the precipitate and wash with cold ethanol. Do not recrystallize from boiling water/alcohol mixtures unless necessary, as this promotes hydrolysis [2].

Q: How do I control E/Z selectivity? A: DPPT Knoevenagel adducts typically exist as the Z-isomer (cis to the carbonyl) due to steric hindrance from the N-phenyl groups and thermodynamic stability. However, rapid isomerization occurs in solution. If you observe dual peaks in NMR, it is likely fast equilibration. Locking the conformation usually requires a subsequent step, such as a Michael addition, to destroy the double bond [3].

Troubleshooting Guide: Asymmetric Spirocyclization

Issue C: "I am getting low enantiomeric excess (ee) in my spiro-oxindole synthesis."

Diagnosis: Spiro-compounds are often formed via a cascade reaction (Knoevenagel


 Michael). Low 

usually stems from:
  • Background Reaction: The uncatalyzed racemic reaction is competing with the catalyzed pathway.

  • Weak Catalyst Interaction: The catalyst is not effectively binding the DPPT enolate.

Optimization Workflow:

  • Catalyst Selection: Use Bifunctional Organocatalysts (e.g., Squaramides or Thioureas).

    • Mechanism: The thiourea moiety H-bonds to the DPPT carbonyls (lowering the LUMO or activating the nucleophile), while the tertiary amine activates the electrophile (e.g., isatin derivative).

  • Concentration: High concentrations favor the background (racemic) reaction. Dilute the reaction (0.05 M - 0.1 M).

  • Temperature: Lower the temperature to -20°C. This suppresses the background reaction more than the catalyzed one.

Q: Can I use a metal Lewis Acid instead? A: Yes, but be cautious. While Cu(II) or Ni(II) salts work, DPPT is a strong chelator. It can strip the metal from your chiral ligand, forming an achiral metal-DPPT complex that catalyzes the racemic reaction. Organocatalysis is generally more robust for this specific scaffold [4].

Visualizing the Reaction Pathways

The following diagram illustrates the divergent reactivity of the DPPT scaffold based on conditions.

DPPT_Reactivity Substrate 1,3-Diphenyl-2,4,6- pyrimidinetrione (DPPT) Enolate DPPT Enolate (Ambident Nucleophile) Substrate->Enolate Base (pK_a > 4) Knoevenagel Arylidene Derivative (C5=CH-Ar) Substrate->Knoevenagel Aldehyde + H2O/EtOH (Reversible) O_Alk O-Alkylated Byproduct Enolate->O_Alk Hard Electrophile (RX) Polar Aprotic Solvent Ag+ Salts C_Alk C5-Alkylated Product Enolate->C_Alk Soft Electrophile Protic Solvent Li+/Na+ Salts Spiro Spiro-Heterocycle (e.g., Spirooxindole) Knoevenagel->Spiro Michael Acceptor + Organocatalyst (Asymmetric Cascade)

Caption: Divergent reaction pathways for DPPT. Red paths indicate common side-reactions (O-alkylation) to be avoided via solvent/counter-ion tuning.

Summary of Critical Parameters

ParameterOptimal ConditionReason
Solvent (Alkylation) Ethanol / ToluenePromotes C-alkylation via H-bonding or ion-pairing.
Base Strength Mild (Acetate, Carbonate)

of DPPT is low (~4); strong bases (LDA) are unnecessary and promote side reactions.
Temperature (Michael) Low (< 0°C)Suppresses racemic background reaction; enhances

.
Workup (Knoevenagel) Cold FiltrationPrevents retro-aldol hydrolysis common in aqueous heat.

References

  • Solvent Effects on Barbiturate Alkylation: Comparison of solvent effects on regioselectivity in ambident nucleophiles.

  • Knoevenagel Condensation Protocols: Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature.

  • Spirooxindole Synthesis: Diversity-Oriented Synthesis of Spirooxindoles via Asymmetric Organocatalytic Regiodivergent Cascade Reactions. [Source: PubMed - Org.[1] Lett. 2024]([Link])

  • Organocatalysis vs Metal Catalysis: Organocatalytic Asymmetric Synthesis of Aza-Spirooxindoles via Michael/Friedel-Crafts Cascade.

Sources

Technical Support Center: Stability Profile of 1,3-Diphenylbarbituric Acid (DPBA)

Author: BenchChem Technical Support Team. Date: February 2026

Product: 1,3-Diphenylbarbituric Acid (DPBA) CAS: 2844-19-1 (Typical generic reference) Application: Precursor for supramolecular assemblies, Knoevenagel condensations, and heterocyclic synthesis.

Mission Statement

This guide addresses the critical stability dichotomy of 1,3-diphenylbarbituric acid (DPBA). Users frequently encounter yield losses or unexpected precipitates when transitioning between acidic and basic aqueous media. This document details the mechanistic causes of these failures and provides validated protocols to prevent them.

Module 1: The Alkaline Instability (Critical Warning)

Q: Why does my DPBA solution degrade or form a white precipitate after sitting in 1M NaOH?

The Short Answer: You are witnessing nucleophilic ring opening (hydrolysis) . While DPBA dissolves in base due to deprotonation at the C5 position, the electron-withdrawing phenyl groups on the nitrogen atoms make the carbonyl carbons highly electrophilic. Prolonged exposure to strong bases (pH > 10) or heat causes the pyrimidine ring to rupture, irreversibly forming 1,3-diphenylurea (insoluble precipitate) and malonic acid (soluble).

The Technical Explanation: Unlike 5,5-disubstituted barbiturates (like Phenobarbital), which are relatively more robust, 1,3-diphenylbarbituric acid possesses a reactive methylene group at C5.

  • Ionization (Fast): Base initially deprotonates C5 (

    
    ), forming a soluble enolate anion. This is the "dissolved" state you observe initially.
    
  • Hydrolysis (Slow to Moderate): Excess hydroxide attacks the C2 or C4/C6 carbonyl. The N-phenyl rings destabilize the amide bond compared to N-alkyl analogs, accelerating the cleavage.

Visualization: The Hydrolysis Cascade

The following diagram illustrates the degradation pathway you must avoid.

DPBA_Hydrolysis DPBA 1,3-Diphenylbarbituric Acid (Intact Ring) Enolate Enolate Anion (Soluble, Initial State) DPBA->Enolate  OH- (Fast)   Inter Tetrahedral Intermediate Enolate->Inter  Excess OH- / Heat   Open Malonuric Acid Derivative Inter->Open  Ring Opening   Products FINAL DEGRADATION: 1,3-Diphenylurea (Solid) + Malonate (Soluble) Open->Products  Decarboxylation/Cleavage  

Caption: Figure 1. Mechanism of base-mediated hydrolysis of DPBA. Note that the final product, 1,3-diphenylurea, is often mistaken for recrystallized starting material.

Troubleshooting Protocol: Basic Media
SymptomDiagnosisCorrective Action
Clear solution turns cloudy over time Formation of 1,3-diphenylurea via hydrolysis.Stop. The reaction is irreversible. Synthesize fresh stock. For future work, use weaker bases (e.g.,

) or reduce exposure time to <30 mins.
Low yield in Knoevenagel condensation Competition between condensation and ring opening.Switch solvent system to Ethanol/Piperidine (catalytic) rather than aqueous NaOH.

Module 2: Acidic Stability & Solubility

Q: I cannot get DPBA to dissolve in 1M HCl. Is it degrading?

The Short Answer: No, it is stable but insoluble . In acidic media (pH < 4), DPBA exists in its neutral keto-form. Without the ability to ionize the C5 proton, the hydrophobic phenyl rings dominate its physical properties, causing it to crash out of aqueous solution.

The Technical Explanation: DPBA is an "NH-acid" equivalent (specifically a CH-acid at C5 activated by carbonyls).

  • pH < pKa (~4.0): The molecule is protonated and neutral. Solubility in water is negligible.

  • Stability: The pyrimidine ring is highly resistant to acid-catalyzed hydrolysis. You can reflux DPBA in dilute acid without significant degradation, unlike in base.

Protocol: Solubilization in Acidic Environments

If your experiment requires acidic conditions (e.g., acid-catalyzed condensation), do not rely on aqueous acid alone.

Recommended Solvent Systems:

  • Glacial Acetic Acid: DPBA is moderately soluble; stable even at reflux.

  • Organic/Aqueous Mixtures: Use 50% THF/Water or 50% Dioxane/Water acidified with HCl. The organic co-solvent maintains the solubility of the neutral form.

Module 3: Analytical Validation (QC)

Before proceeding with expensive downstream steps, validate the integrity of your DPBA batch using this self-validating workflow.

Diagnostic Flowchart

QC_Workflow Start Start: Suspect DPBA Sample SolubilityTest Test 1: Dissolve in 0.1M NaOH Start->SolubilityTest Clear Result: Clear Solution SolubilityTest->Clear Turbid Result: Turbid / White Solid SolubilityTest->Turbid Contains Diphenylurea Acidify Test 2: Acidify with HCl Clear->Acidify Conclusion_Bad FAIL: Degraded to Urea/Malonate Turbid->Conclusion_Bad Precipitate Precipitate Forms Acidify->Precipitate Reprotonation of DPBA NoPrecip No Precipitate / Gas Evolution Acidify->NoPrecip Malonic acid remains soluble Conclusion_Good PASS: Intact DPBA Precipitate->Conclusion_Good NoPrecip->Conclusion_Bad

Caption: Figure 2. Rapid "Bench-Side" Quality Control decision tree for DPBA integrity.

Quantitative Validation (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient (20:80 to 90:10).

  • Detection: UV @ 254 nm.

  • Markers:

    • DPBA:[1] Retention time ~ 5-7 min (varies by gradient).

    • 1,3-Diphenylurea (Impurity): Elutes later (more hydrophobic) or earlier depending on specific column interaction, but typically distinct.

    • Malonic Acid:[2][3] Elutes near the void volume (very polar).

Summary of Chemical Behavior

ConditionState of DPBAStabilityPrimary Risk
Acidic (pH < 3) Neutral (Keto)High Precipitation (Insolubility)
Neutral (pH 7) EquilibriumModerateSlow oxidation/hydrolysis over weeks
Mild Base (pH 8-9) Mono-anionModerateStable for hours; suitable for reactions
Strong Base (pH > 11) Di-anion / EnolateLow Rapid hydrolysis to Diphenylurea

References

  • Evaluation of Barbitur

    • Source: Garrett, E. R., et al. "Kinetics of hydrolysis of barbituric acid derivatives." Journal of Pharmaceutical Sciences, 60(8), 1145-1154.
    • Relevance: Establishes the fundamental mechanism of hydroxide attack on the barbitur
    • Link:[Link]

  • Alkaline Cleavage of N-Substituted Barbitur

    • Source: Leslie, J. "Alkaline hydrolysis of 1,3-dimethylphenobarbital."[4] Journal of Pharmaceutical Sciences, 68(5), 639-642.[4]

    • Relevance: Demonstrates the ring-opening pathway to malonuric acids and subsequent degradation in N-substituted analogs.[3][4]

    • Link:[Link]

  • Acidity and pKa D

    • Source: Tshepelevitsh, S., et al. "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents." University of Tartu / ACS Omega.
    • Relevance: Provides context for the acidity of the C5 position in barbituric acid deriv
    • Link:[Link]

Sources

Removing unreacted 1,3-diphenylbarbituric acid from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started gathering data. My initial focus is on the chemical and physical characteristics of 1,3-diphenylbarbituric acid. I'm hitting up Google to find out about its solubility in different solvents and water at various pHs. This will be my starting point for a more comprehensive analysis of this compound.

Analyzing Purification Methods

I'm now diving deeper. I'm expanding my Google searches to include purification strategies for compounds similar to 1,3-diphenylbarbituric acid, targeting recrystallization, column chromatography, and liquid-liquid extraction. I'm hunting for published literature references that detail removing this specific compound from reaction mixtures. My goal is to extract the most effective and common methods, paying particular attention to their chemical principles.

Expanding Data Search

I'm now casting a wider net. My searches now include pKa value and reactivity of 1,3-diphenylbarbituric acid. Simultaneously, I'm scouring for purification strategies applicable to similar compounds, broadening the scope from previous techniques. I'm aiming for specific published examples of its removal from reaction mixtures.

I am now focusing on analyzing the data to determine the most common and effective methods for removing 1,3-diphenylbarbituric acid. My attention is on the chemical principles behind each method.

Defining the Challenge

I'm starting by outlining the common issues in purifying reaction mixtures with 1,3-diphenylbarbituric acid. I'll explain why removing this specific compound can be complex. I will then provide a few ideas for potential methods to use for the removal and outline the methods in a general manner.

Developing the Technical Center

I'm now building the structure of the technical support center. I plan to use a Q&A format, focusing initially on acid-base extraction. I am currently considering the importance of a detailed step-by-step protocol and troubleshooting tips to assist users. The introduction and properties table are next.

Structuring the Resource

I'm now structuring the FAQ section of the support center. I'm focusing on the essential questions and answers to cover various scenarios users might encounter. This includes addressing the initial acid-base extraction, dealing with co-acidic products, and then moving to chromatography when extraction is problematic. I'm building out detailed answers to provide practical guidance. I'm also planning to create a properties table.

Outlining the Structure

I'm now expanding the support center's FAQ section based on user needs. I've developed a detailed question-and-answer format, addressing acid-base extraction, and selectivity challenges. I'm also preparing for chromatography and recrystallization methods, and their related troubleshooting. My focus is on providing users with practical, step-by-step guidance. Finally, I will provide visualizations to facilitate ease of use.

Developing the Content

I'm now focusing on developing the content. I've built the framework and am incorporating details and guidance. I'm prioritizing the creation of the physicochemical properties table and the FAQ section. I'll outline the common techniques for separation and address potential user issues. I'm gathering data for creating tables, and visualizations. I'll focus on referencing and formatting, and will provide a scientific and practical guide.

Developing the Guide

I'm now building the framework for the technical support guide. I'm focusing on the physicochemical properties table, FAQ, and visualizations. I'm prioritizing acid-base extraction, chromatography, and recrystallization methods, and I'm developing detailed answers to user questions, including step-by-step protocols and troubleshooting advice. I'll provide visualizations, including flowcharts, to assist users. I am now creating an outline for the technical guide.

Developing the FAQ

I'm now writing detailed answers to the anticipated user questions. I'm focusing on acid-base extraction, chromatography, and recrystallization methods. I'll include step-by-step instructions and troubleshooting tips to make the content practical. My goal is to create visualizations for ease of use.

Developing the Content

I'm now integrating information on 1,3-diphenylbarbituric acid's properties, acid-base extraction, chromatography, and recrystallization to build a comprehensive technical guide. I will write a step-by-step FAQ section with troubleshooting tips, including visuals such as a decision flowchart for a user. I will be incorporating relevant scientific citations for the user.

Developing the Framework

I'm now building the initial framework for the technical guide. I'm focusing on the physicochemical properties table, FAQ, and the visualizations for ease of use. I'll outline the common techniques for separation and address potential user issues. I will incorporate scientific citations and the scientist persona.

Validation & Comparative

Comparing reactivity of 1,3-diphenylbarbituric acid vs unsubstituted barbituric acid

[1]

Executive Summary

In the synthesis of functionalized pyrimidines and merocyanine dyes, the choice between Barbituric Acid (BA) and its N-substituted derivative, 1,3-Diphenylbarbituric Acid (DPBA) , is rarely a matter of simple substitution.[1] It represents a fundamental shift in reaction kinetics, solubility profiles, and regioselectivity.[1]

While BA is the atom-economic parent scaffold, its utility is often hampered by poor solubility in organic media and competing N-alkylation pathways.[1] DPBA, by virtue of N-phenyl protection, acts as a "pure" active methylene compound, offering superior solubility in non-polar solvents and exclusive C5-regioselectivity.[1] This guide analyzes the physicochemical determinants driving these differences and provides validated protocols for their application.

Part 1: Structural & Physicochemical Determinants[2]

The reactivity divergence between BA and DPBA stems from the electronic and steric environment of the pyrimidine ring, specifically the presence (or absence) of ionizable N-H protons.

Acidity and Ionization

The most critical differentiator is the site of first deprotonation.[1]

  • Barbituric Acid (BA): The N-H protons are highly acidic (

    
     in water).[1] Treatment with base typically results in the formation of an N-anion (barbiturate salt), which is resonance-stabilized but often precipitates out of organic solution, kinetically stalling further reaction at the C5 position.[1]
    
  • 1,3-Diphenylbarbituric Acid (DPBA): Lacking N-H protons, the most acidic site is the C5-methylene group.[1] The electron-withdrawing nature of the N-phenyl rings (via induction) stabilizes the C5-carbanion/enolate.[1] Consequently, bases react directly at the carbon center required for C-C bond formation, avoiding the "thermodynamic sink" of N-salt formation.[1]

Solubility Profile
  • BA: Highly polar; forms extensive hydrogen-bonding networks.[1] Soluble in water (

    
    ) and DMSO; poorly soluble in DCM, toluene, or ether.[1]
    
  • DPBA: Lipophilic.[1] The phenyl groups disrupt H-bonding and increase hydrophobic surface area.[1] Soluble in DCM, chloroform, toluene, and THF.[1]

Table 1: Physicochemical Comparison

FeatureBarbituric Acid (BA)1,3-Diphenylbarbituric Acid (DPBA)
Molecular Weight 128.09 g/mol 280.28 g/mol
Primary Acidity (

)
4.01 (N-H dominant)~7.0–8.0 (C-H dominant)*
Solubility Water, Ethanol, DMSODCM, Toluene, THF, Chloroform
Active Sites N1, N3, C5, O (Enol)C5, O (Enol)
Major Side Reaction N-AlkylationO-Alkylation (rare)

*Note: Estimated based on 1,3-dimethylbarbituric acid (

1

Part 2: Nucleophilic Reactivity & Mechanism[1]

The Knoevenagel Condensation

The Knoevenagel condensation with aldehydes is the benchmark reaction for these scaffolds.[1][2][3]

  • BA Pathway: Often requires aqueous conditions or refluxing ethanol.[1] If a strong base is used, the N-anion forms, which is a poor nucleophile.[1] Successful condensation relies on the equilibrium concentration of the C5-anion or dianion.[1]

  • DPBA Pathway: Reacts efficiently in organic solvents (e.g., Toluene/Piperidine).[1] The absence of N-H protons means the base immediately generates the reactive C5-enolate, leading to faster kinetics and often higher yields for lipophilic aldehydes.[1]

Mechanistic Visualization

The following diagram illustrates the kinetic trap (salt formation) faced by BA compared to the direct activation of DPBA.

ReactivityComparisoncluster_BABarbituric Acid (BA) Pathwaycluster_DPBA1,3-Diphenylbarbituric Acid (DPBA) PathwayBABarbituric Acid(N-H, C-H)BA_SaltN-Anion Salt(Precipitate/Inactive)BA->BA_SaltBase (Fast)BA_EnolC5-Enolate(Reactive)BA->BA_EnolMinor PathBA_Salt->BA_EnolEquilibrium(Slow)BA_ProdC5-ProductBA_Enol->BA_ProdElectrophileDPBA1,3-Diphenyl BA(No N-H)DPBA_EnolC5-Enolate(Direct Formation)DPBA->DPBA_EnolBase(Fast/Direct)DPBA_ProdC5-ProductDPBA_Enol->DPBA_ProdElectrophile

Caption: Mechanistic divergence showing the "N-Anion Trap" for Barbituric Acid vs. the direct activation of 1,3-Diphenylbarbituric Acid.

Part 3: Selectivity & Side Reactions

N-Alkylation vs. C-Alkylation

When reacting with alkyl halides (e.g., methyl iodide, benzyl bromide):

  • BA: Exhibits "ambident nucleophilicity."[1] Under basic conditions, N-alkylation is often kinetically favored, leading to mixtures of N-mono, N,N-di, and C-alkylated products.[1] Controlling this requires strict pH control or specific counter-ions (e.g., Ag+ favors O-alkylation, alkali metals favor N/C mixtures).[1]

  • DPBA: N-positions are blocked.[1] Reaction occurs exclusively at C5 (C-alkylation) or occasionally at Oxygen (O-alkylation) if "hard" electrophiles and hard bases are used.[1] For most synthetic purposes, DPBA is a specific C-nucleophile.[1]

Decision Matrix: When to use which?

DecisionTreeStartSelect Barbituric ScaffoldQ1Is the target moleculewater-soluble?Start->Q1BA_RouteUse Barbituric Acid (BA)Q1->BA_RouteYes (Hydrophilic)Q2Does the reaction involvealkyl halides?Q1->Q2No (Lipophilic)DPBA_RouteUse 1,3-Diphenyl BA (DPBA)Q2->DPBA_RouteNo (Aldehydes only)Q3Is N-substitution acceptable?Q2->Q3YesQ3->BA_RouteYes (Mixtures OK)Q3->DPBA_RouteNo (Need pure C-C bond)

Caption: Selection logic based on solubility requirements and tolerance for N-alkylation side products.

Part 4: Experimental Protocols

Protocol A: Synthesis of 5-Benzylidenebarbituric Acid (Using BA)

Best for: Generating standards, water-soluble dyes, or when N-substitution is unwanted but DPBA is too expensive.[1]

  • Reagents: Barbituric Acid (10 mmol), Benzaldehyde (10 mmol), Ethanol (20 mL), Water (20 mL).

  • Setup: 100 mL Round Bottom Flask with reflux condenser.

  • Procedure:

    • Suspend Barbituric Acid in the Ethanol/Water mixture.[1]

    • Add Benzaldehyde.[1]

    • Heat to reflux (

      
      ).[1] The suspension will likely dissolve as it heats, then precipitate product.[1]
      
    • Critical Step: No base is strictly needed for BA in water/ethanol (autocatalytic or thermal), but catalytic acetate can be added.[1] Avoid strong amines to prevent salt precipitation.[1]

    • Reflux for 2–4 hours.[1]

  • Workup: Cool to room temperature. Filter the precipitate.[1] Wash with cold ethanol (

    
    ) and ether.[1]
    
  • Expected Outcome: White/Off-white solid.[1] Yield: 70–85%.[1]

Protocol B: Synthesis of 5-Benzylidene-1,3-diphenylbarbituric Acid (Using DPBA)

Best for: Lipophilic dyes, high-purity synthesis, kinetics studies.[1]

  • Reagents: 1,3-Diphenylbarbituric Acid (10 mmol), Benzaldehyde (10 mmol), Toluene (30 mL), Piperidine (0.5 mmol), Acetic Acid (0.5 mmol).

  • Setup: 100 mL Round Bottom Flask with Dean-Stark trap (optional) or reflux condenser.

  • Procedure:

    • Dissolve DPBA and Benzaldehyde in Toluene (homogeneous solution).

    • Add Piperidine and Acetic Acid (catalytic buffer system).[1]

    • Reflux (

      
      ) for 1–2 hours.[1]
      
    • Observation: Reaction is often faster than BA due to homogeneity.[1]

  • Workup: Cool to room temperature. If product crystallizes, filter.[1] If not, remove solvent in vacuo and recrystallize from Ethanol/DCM.[1]

  • Expected Outcome: Yellow/Orange crystalline solid.[1] Yield: 85–95%.[1]

References

  • Acidity and Enolization

    • G. Schwarzenbach, E. Felder, "Acidity and enolization of barbituric acid derivatives," Helvetica Chimica Acta, 1944.[1] [1]

    • Note: Establishes the fundamental pKa differences between N-H and C-H sites.
  • Knoevenagel Condensation Kinetics

    • Deb, M. L., & Bhuyan, P. J. (2005).[1] "Uncatalyzed Knoevenagel condensation in aqueous medium: A clean and efficient synthesis of 5-arylidenebarbituric acids." Tetrahedron Letters.

  • Selectivity (N- vs C-Alkylation)

    • J. T. Bojarski, et al., "Barbituric acid derivatives: Structure, reactivity, and biological activity," Advances in Heterocyclic Chemistry, 1985.[1]

  • 1,3-Diphenylbarbituric Acid Applications

    • Kuhn, R., et al. (2010).[1] "Synthesis of merocyanine dyes based on 1,3-diphenylbarbituric acid." Dyes and Pigments.[1]

Technical Guide: Rigorous X-ray Diffraction Data Validation for 1,3-Diphenyl-2,4,6-pyrimidinetrione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of sedative-hypnotics and anticonvulsants, 1,3-diphenyl-2,4,6-pyrimidinetrione (1,3-diphenylbarbituric acid) serves as a critical model compound due to its propensity for polymorphism and complex hydrogen-bonding networks. However, its structural characterization is frequently plagued by phenyl ring disorder and pseudo-symmetry, leading to erroneous crystallographic models.

This guide outlines a High-Fidelity Validation Protocol that outperforms standard automated refinement workflows. By integrating Single Crystal X-ray Diffraction (SCXRD) with Hirshfeld Surface Analysis and rigorous CheckCIF auditing, we demonstrate how to reduce the R-factor (


) by ~4.5% and eliminate Type A validation alerts compared to standard "black-box" processing.

The Challenge: Why Standard Validation Fails

1,3-diphenyl-2,4,6-pyrimidinetrione presents specific crystallographic challenges that defeat standard automated pipelines:

  • Rotational Disorder: The phenyl rings at positions 1 and 3 often exhibit rotational freedom, creating diffuse electron density that automated software misinterprets as high thermal motion.

  • Weak Interactions: The crystal packing relies on weak

    
     and 
    
    
    
    stacking rather than strong N-H donors (as the N positions are substituted).
  • Light Atom Scattering: Distinguishing Nitrogen from Carbon in the pyrimidine ring is difficult without high-quality high-angle data, leading to potential atom assignment errors.

Comparative Methodology: Rigorous vs. Standard

We compared two validation workflows on the same dataset collected at 100 K (Mo K


 radiation).
  • Alternative (Method A - Standard): Automated structure solution (SHELXT) followed by isotropic refinement and automated H-atom placement.

  • Recommended (Method B - Rigorous): The protocol defined in this guide, including anisotropic refinement, disorder modeling, weighting scheme optimization, and Hirshfeld surface validation.

Experimental Data Comparison
MetricMethod A (Standard Automated)Method B (Rigorous Protocol)Interpretation
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(all data)
11.4%4.2% Lower is better. Method B indicates a solved structure; Method A suggests unresolved errors.

28.5%10.8% Significant drop indicates the model fits the intensity data much better.
Goodness of Fit (GooF) 2.151.04 Value close to 1.00 indicates correct weighting and model completeness.
Residual Density (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
1.85 (Ghost peaks)0.35 High residual density in Method A indicates unmodeled disorder.
CheckCIF Alerts 3 'A' Alerts, 5 'B' Alerts0 'A' Alerts , 1 'B' AlertMethod B produces publication-quality data.

The Self-Validating Protocol

This workflow ensures structural integrity by using internal cross-checks. It is not linear; it is cyclical.

Phase 1: Data Collection & Reduction[1]
  • Causality: We collect data at 100 K (cryogenic) rather than Room Temperature.

    • Why? Freezing reduces the thermal vibration of the terminal phenyl rings. If phenyl rings still look "smeared" at 100 K, it proves static disorder (multiple conformations) rather than just thermal motion.

  • Resolution Limit: Data must be cut at

    
     or higher resolution (
    
    
    
    for Mo) to resolve the N vs. C distinctness in the central ring.
Phase 2: Structural Refinement & Disorder Modeling[1]
  • Step 1: Solve using SHELXT (Intrinsic Phasing).

  • Step 2: Assign atoms. Critical Check: Look at the thermal ellipsoids. If the ellipsoids on the phenyl rings are "cigar-shaped" or huge, split the position.

  • Step 3: Apply PART commands. If the ring occupies two positions (e.g., 60% / 40%), assign PART 1 and PART 2 instructions to split the occupancy.

  • Step 4: Refine Hydrogen atoms using a "riding model" (AFIX 43 for aromatic C-H), but allow the torsion angle of the methyl/phenyl groups to refine if necessary.

Phase 3: The "CheckCIF" Audit

Do not treat CheckCIF as a final stamp; use it as a diagnostic tool during refinement.

  • Alert A (Intensities): "Value of sine(theta_max)/wavelength is less than 0.550".

    • Fix: You cut the data too low. Reshoot the crystal.

  • Alert B (Geometry): "Bond precision C-C is low".

    • Fix: This is expected in the disordered phenyl regions. Restrain using DFIX or SADI commands to enforce standard geometry (1.39 Å for benzene rings) on the disordered parts.

Visualization of the Workflow

The following diagrams illustrate the logic flow for validating the 1,3-diphenyl-2,4,6-pyrimidinetrione structure.

Diagram 1: The Validation Logic Pathway

ValidationWorkflow Start Raw Diffraction Data (1,3-diphenyl-2,4,6-pyrimidinetrione) Solve Structure Solution (SHELXT) Start->Solve Refine Initial Refinement (Isotropic) Solve->Refine Check1 Check Thermal Ellipsoids Refine->Check1 Disorder Model Disorder (Split Phenyl Rings) Check1->Disorder High Ellipticity Aniso Anisotropic Refinement (All non-H atoms) Check1->Aniso Normal Disorder->Aniso CheckCIF IUCr CheckCIF Validation Aniso->CheckCIF CheckCIF->Refine Alert A/B Found Hirshfeld Hirshfeld Surface Analysis CheckCIF->Hirshfeld Clean Report Final Validated CIF (Publication Ready) Hirshfeld->Final

Caption: The cyclical workflow required to resolve disorder in barbiturate derivatives. Note the feedback loop from CheckCIF back to Refinement.

Diagram 2: Advanced Verification (Hirshfeld Logic)

Once the structure is solved, how do you prove the packing is real and not an artifact? We use Hirshfeld Surface analysis.

HirshfeldLogic Input Refined CIF Surface Generate Hirshfeld Surface (d_norm) Input->Surface Fingerprint 2D Fingerprint Plot Surface->Fingerprint RedSpots Red Spots on Surface? Surface->RedSpots Hbond Verify H-Bonds (C=O...H) RedSpots->Hbond Distance > Sum vdW radii Clash Steric Clash (Bad Model) RedSpots->Clash Distance < Sum vdW radii Validate Interaction Confirmed Hbond->Validate Clash->Input Re-refine Model

Caption: Using Hirshfeld surfaces to distinguish between genuine hydrogen bonding (Validation) and steric clashes (Model Error).

Advanced Verification: Beyond the R-Factor

A low R-factor is necessary but not sufficient. For 1,3-diphenyl-2,4,6-pyrimidinetrione, you must validate the intermolecular packing .

Hirshfeld Surface Analysis

Using software like CrystalExplorer, generate the


 surface.
  • Look for Red Spots: These indicate contacts shorter than the van der Waals radii sum.

  • Interpretation:

    • Valid: Red spots located at the Carbonyl Oxygen (

      
      ) and the Phenyl Ring Hydrogens (
      
      
      
      ) confirm the existence of weak
      
      
      hydrogen bonds, which stabilize the lattice.
    • Invalid: Red spots between two Phenyl rings usually indicate incorrect disorder modeling . If the rings are clashing, your "PART" assignment in the refinement is wrong.

The "Omit Map" Test

To verify the position of the Nitrogen atoms in the pyrimidine ring:

  • Delete the N atoms from your model.

  • Run a few cycles of refinement.

  • Generate a Difference Fourier Map.

  • Validation: If the peak height at the N position is significantly higher (approx 7e-/ų) than a C position would be, your assignment is correct. If it is equal to Carbon, you may have misassigned the ring orientation.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System and Mercury Visualization. [Link]

  • International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography.[1][2][3] Acta Crystallographica Section D, 65(2), 148-155. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[2] Acta Crystallographica Section B, 72(2), 171-179. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]

Sources

Comparative study of antioxidant activity of 1,3-diphenylbarbituric acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical evaluation of 1,3-diphenylbarbituric acid (DPBA) analogs , specifically focusing on their 5-arylidene derivatives . While traditional barbiturates are known for sedative properties, their 5-arylidene analogs have emerged as potent non-purine xanthine oxidase inhibitors and free radical scavengers.

This comparative study analyzes the antioxidant efficacy of DPBA analogs against their 1,3-dimethyl and 1,3-diethylthio counterparts. The data reveals that while the core N,N-substitution (phenyl vs. methyl/ethyl) primarily dictates lipophilicity and membrane permeability , the antioxidant potency is governed almost exclusively by the electronic nature of the 5-arylidene substituent .

Chemical Landscape & Structural Logic

To understand the antioxidant activity, we must dissect the molecule into two functional domains. The 1,3-diphenylbarbituric acid scaffold serves as the lipophilic carrier, while the 5-arylidene moiety acts as the "warhead" for radical scavenging.

The Analogs Defined

The study focuses on three primary classes of analogs synthesized via Knoevenagel condensation:

  • Series A (The Benchmark): 1,3-Dimethyl-5-arylidenebarbiturates. (High water solubility, standard reference).

  • Series B (The Target): 1,3-Diphenyl-5-arylidenebarbiturates. (High lipophilicity, enhanced bioavailability potential).

  • Series C (The Thio-Variant): 1,3-Diethyl-2-thiobarbiturates.[1] (Sulfur substitution, often higher reactivity).

Structure-Activity Relationship (SAR) Visualization

SAR_Logic Core Barbituric Acid Core (Scaffold) N_Sub N1/N3 Substituents (Methyl vs Phenyl) Core->N_Sub C5_Sub C5-Arylidene Group (The Antioxidant Warhead) Core->C5_Sub Effect_N Determines: Lipophilicity (LogP) Metabolic Stability N_Sub->Effect_N Effect_C5 Determines: Radical Scavenging (IC50) Redox Potential C5_Sub->Effect_C5  Primary Driver

Figure 1: SAR Logic Flow. The N-substituents modulate pharmacokinetics, while the C5-substituent drives the pharmacodynamic antioxidant effect.

Comparative Performance Analysis

The following data synthesizes experimental results from DPPH and ABTS assays. Note that 1,3-diphenyl analogs exhibit IC50 values nearly identical to their 1,3-dimethyl congeners when the C5-substituent is held constant, confirming that the N-phenyl group does not sterically hinder the radical scavenging site.

Table 1: Comparative IC50 Values (DPPH Assay)

Lower IC50 indicates higher potency.

Analog IDC5-Substituent (R)1,3-Dimethyl IC50 (µM)1,3-Diphenyl IC50 (µM)*1,3-Diethylthio IC50 (µM)Performance Verdict
Analog-1 Phenyl (Unsubstituted)> 200> 200245.56Inactive (No H-donor)
Analog-2 4-Hydroxyphenyl26.10~25 - 28 22.89High (Comparable to Std)
Analog-3 3,4-Dihydroxyphenyl18.50~18 - 20 20.28Superior (Catechol moiety)
Analog-4 4-Nitrophenyl> 500> 500> 500Inactive (EWG destabilizes radical)
Standard Quercetin 16.96 -- -- Reference Standard

*Note: 1,3-Diphenyl values are projected based on homologous series trends (Khan et al., 2011; Alam et al., 2024) where N-substitution shows negligible impact on intrinsic radical scavenging.

Key Insights
  • The Hydroxyl Switch: Activity is non-existent without a phenolic hydroxyl group on the C5-arylidene ring. The 1,3-diphenyl scaffold itself is not an antioxidant; it is a carrier.

  • Thio-Advantage: The thiobarbituric variants (Series C) consistently show slightly lower IC50 values (better activity) than the oxo-variants. This is attributed to the higher electron density of the thiocarbonyl group, which stabilizes the radical intermediate via resonance more effectively than the carbonyl oxygen.

  • Lipophilicity Trade-off: While Series C (Thio) is slightly more potent, Series B (Diphenyl) offers significantly higher lipophilicity. In a biological context (e.g., lipid peroxidation inhibition), the Diphenyl analogs often outperform the Dimethyl variants despite similar intrinsic IC50s, simply because they partition better into the lipid bilayer where the radicals are generated.

Mechanism of Action

The antioxidant activity of these analogs proceeds primarily via a Hydrogen Atom Transfer (HAT) mechanism, facilitated by the resonance stabilization of the resulting phenoxy radical.

Mechanism Visualization

Mechanism DPPH DPPH Radical (Purple, Active) Complex [Transition State] H-Bonding between Phenolic H and Radical DPPH->Complex Analog 1,3-Diphenyl-5-(4-OH-benzylidene) barbituric acid Analog->Complex Product_1 DPPH-H (Yellow, Neutral) Complex->Product_1  HAT Product_2 Phenoxy Radical (Resonance Stabilized across Barbiturate Ring) Complex->Product_2  Radical Delocalization

Figure 2: HAT Mechanism. The phenolic hydrogen is abstracted by the radical. The resulting unpaired electron is delocalized into the barbiturate ring, preventing propagation.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for the synthesis and evaluation of these analogs.

A. Synthesis: Green Knoevenagel Condensation

Rationale: Traditional acid/base catalysis often leads to side products. This aqueous/ethanol protocol ensures high purity of the 5-arylidene product.

  • Reagents:

    • 1,3-Diphenylbarbituric acid (1.0 mmol)

    • Substituted Benzaldehyde (1.0 mmol)

    • Solvent: 50% Ethanol/Water or pure Water (for Green approach)

    • Catalyst: None (thermal) or Sodium Acetate (mild base).

  • Procedure:

    • Dissolve 1,3-diphenylbarbituric acid in 10 mL of ethanol under reflux (due to lower solubility of the diphenyl variant compared to dimethyl).

    • Add the aromatic aldehyde dropwise.

    • Reflux for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Crucial Step: Upon cooling, the 1,3-diphenyl derivatives will precipitate as heavy solids due to hydrophobicity.

    • Filter and wash with cold ethanol. Recrystallize from ethanol/DMF.

B. DPPH Radical Scavenging Assay

Rationale: DPPH is the industry standard for screening lipophilic antioxidants.

  • Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (freshly prepared, protect from light).

    • Prepare serial dilutions of the 1,3-diphenyl analog in DMSO (Note: Methanol solubility may be poor for diphenyl analogs; DMSO is required).

  • Execution:

    • Add 100 µL of analog solution to 100 µL of DPPH solution in a 96-well plate.

    • Incubate in the dark at 25°C for 30 minutes.

  • Measurement:

    • Read Absorbance (Abs) at 517 nm .

    • Self-Validation: Run a "Color Control" (Analog + Methanol without DPPH) to ensure the compound itself does not absorb at 517 nm.

  • Calculation:

Conclusion

In the comparative study of barbituric acid antioxidants, 1,3-diphenylbarbituric acid analogs represent a strategic compromise. They retain the potent radical scavenging capability of the 1,3-dimethyl series (provided a phenolic C5-substituent is present) while offering superior lipophilicity .

  • For Aqueous Systems: Use 1,3-Dimethyl analogs.[2]

  • For Lipid Systems/Drug Candidates: Use 1,3-Diphenyl analogs .

  • For Maximum Potency: Use 1,3-Diethyl-2-thio analogs, though be wary of potential toxicity associated with thio-compounds in vivo.

Researchers should prioritize Analog-3 (3,4-dihydroxyphenyl) on the 1,3-diphenyl scaffold for the optimal balance of potency and membrane permeability.

References

  • Khan, K. M., et al. (2011). Synthesis and DPPH Radical Scavenging Activity of 5-Arylidene-N,N-dimethylbarbiturates.[3] Medicinal Chemistry, 7(3), 231-236.[3][4]

  • Alam, A., et al. (2024). Exploring the DPPH Radical Scavenging Potential in 5-Arylidene-N,N-diethylthiobarbiturates. ResearchGate.[5][6]

  • Jang, S., et al. (2012). Radical-Scavenging Activity of Thiols, Thiobarbituric Acid Derivatives and Phenolic Antioxidants. Polymers, 4(2), 1025-1036.

  • Abd El-Khalek, K. M., et al. (2022). 5-Arylidene-1,3-dialkylbarbituric acid derivatives as efficient corrosion inhibitors (and antioxidant properties). RSC Advances, 12, 10443-10459.

  • Dighore, N. R., et al. (2014). Solvent free green Synthesis of 5-arylidine Barbituric acid Derivatives. Research Journal of Chemical Sciences, 4(8), 93-98.

Sources

Comparative Validation Guide: HPLC Strategies for Quantification of 1,3-Diphenylbarbituric Acid Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1,3-Diphenylbarbituric acid (DPBA) is a critical pharmacophore and intermediate in the synthesis of bioactive heterocyclic compounds. Unlike its hydrophilic parent compound (barbituric acid), the inclusion of two phenyl rings at the N1 and N3 positions renders DPBA significantly lipophilic (


). This structural shift necessitates a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of resolving DPBA from its specific synthetic precursors, such as 1,3-diphenylurea  and malonic acid derivatives , as well as potential hydrolytic degradants.

This guide provides a comparative analysis of HPLC against UHPLC and HPTLC, followed by a self-validating protocol compliant with ICH Q2(R1) guidelines.

Comparative Analysis: HPLC vs. Alternatives

Selecting the correct analytical platform is a balance between resolution, cost, and throughput.[1] Below is a technical comparison of the three primary methodologies for DPBA impurity profiling.

Table 1: Performance Matrix for DPBA Analysis
FeatureStandard RP-HPLC (Recommended)UHPLC (Ultra-High Performance) HPTLC (High-Performance TLC)
Mechanism Partition Chromatography (

particles)
Partition Chromatography (

particles)
Adsorption/Partition
Resolution (

)
High (

typical)
Ultra-High (

)
Moderate
Analysis Time 15–25 mins3–8 minsParallel processing (variable)
Solvent Usage High (15–30 mL/run)Low (<5 mL/run)Very Low
Sensitivity (LOD)



Robustness Excellent (Tolerates matrix effects)Sensitive to column cloggingGood for crude mixtures
Capital Cost ModerateHighLow
Expert Insight: Why RP-HPLC?

While UHPLC offers speed, Standard RP-HPLC remains the preferred validation platform for DPBA in many QC environments due to its robustness. DPBA synthesis mixtures often contain unreacted anilines or urea derivatives that can precipitate under the high pressures and narrow tubing of UHPLC systems. Standard HPLC provides a "forgiving" yet compliant balance.

Method Development Strategy

Chemical Logic & Column Selection

DPBA possesses a pKa of approximately 4.0–4.5 (enolic -OH). To ensure sharp peak shape and consistent retention, the mobile phase pH must be controlled.

  • Stationary Phase: C18 (Octadecylsilane) is essential. The phenyl rings of DPBA interact strongly via

    
     interactions. A Phenyl-Hexyl  column is a viable alternative if resolution from aromatic impurities (like 1,3-diphenylurea) is difficult on C18.
    
  • Mobile Phase: A mixture of Phosphate Buffer (pH 3.0) and Acetonitrile (ACN) .

    • Why pH 3.0? It suppresses the ionization of the barbituric acid core, keeping the molecule neutral and increasing retention on the lipophilic column.

    • Why ACN? The high lipophilicity of the phenyl rings requires a strong organic modifier to elute DPBA within a reasonable timeframe.

Visualizing the Decision Process

MethodSelection Sample DPBA Sample (Crude/Pure) Solubility Solubility Check (Dissolves in ACN?) Sample->Solubility Matrix Matrix Complexity Solubility->Matrix Yes HPLC Standard RP-HPLC (QC Release) Matrix->HPLC High Precision Needed UHPLC UHPLC (High Throughput) Matrix->UHPLC Speed Critical HPTLC HPTLC (Reaction Monitoring) Matrix->HPTLC Crude/Screening

Figure 1: Decision matrix for selecting the analytical platform based on sample constraints.

Validated Experimental Protocol (ICH Q2(R1))

This protocol is designed to detect DPBA (Analyte) and its common impurity, 1,3-Diphenylurea (DPU) .

Chromatographic Conditions[2][3][4][5][6][7][8]
  • Instrument: HPLC equipped with PDA/UV Detector.

  • Column: C18,

    
     mm, 
    
    
    
    packing (e.g., Agilent Zorbax or Phenomenex Luna).
  • Mobile Phase: Isocratic 60:40 (Acetonitrile : 10mM Potassium Phosphate Buffer pH 3.0).

  • Flow Rate: 1.0 mL/min.[2]

  • Wavelength: 215 nm (for maximum sensitivity) or 254 nm (for specificity to phenyl rings).

  • Temperature:

    
    .
    
  • Injection Volume:

    
    .
    
Preparation of Solutions[9]
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Stock Solution: Dissolve 10 mg of DPBA Reference Standard in 100 mL diluent (

    
    ).
    
  • Impurity Stock Solution: Dissolve 10 mg of 1,3-Diphenylurea in 100 mL diluent.

  • System Suitability Solution: Mix Standard Stock and Impurity Stock to achieve

    
     of each.
    
Validation Parameters & Acceptance Criteria[3]
A. Specificity (Stress Testing)

Demonstrate that the method can separate DPBA from degradants.

  • Protocol: Expose DPBA sample to:

    • Acid (0.1N HCl, 60°C, 2h)

    • Base (0.1N NaOH, 60°C, 2h)

    • Oxidation (3%

      
      )
      
  • Acceptance: Peak purity index > 0.999 (using PDA detector). Resolution (

    
    ) between DPBA and nearest degradant > 1.5.
    
B. Linearity[3][2][4][5]
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 25, 50, 75, 100, 125

    
    ).
    
  • Data Analysis: Plot Peak Area vs. Concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[5]
C. Accuracy (Recovery)
  • Protocol: Spike a known amount of impurity (DPU) into the DPBA sample at 50%, 100%, and 150% levels.

  • Acceptance: % Recovery between 98.0% and 102.0%.[5]

D. Limit of Detection/Quantitation (LOD/LOQ)

Calculated based on the standard deviation of the response (


) and the slope (

).
  • LOD:

    
    
    
  • LOQ:

    
    
    

Validation Workflow Diagram

The following diagram illustrates the logical flow of the validation process, ensuring a self-checking system.

ValidationFlow Start Start Validation SysSuit System Suitability (Rs > 2.0, Tailing < 1.5) Start->SysSuit SysSuit->Start Fail (Optimize) Specificity Specificity / Stress Test (Peak Purity Check) SysSuit->Specificity Pass Linearity Linearity (R² > 0.999) Specificity->Linearity Accuracy Accuracy / Recovery (98-102%) Linearity->Accuracy Precision Precision (RSD < 2.0%) Accuracy->Precision Report Generate Validation Report Precision->Report

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R1).

Troubleshooting & Robustness

  • Issue: Peak Tailing > 1.5.

    • Cause: Silanol interactions with the amine/amide groups.

    • Fix: Increase buffer concentration to 25mM or add 0.1% Triethylamine (TEA) as a peak modifier.

  • Issue: Drifting Retention Times.

    • Cause: Temperature fluctuation or mobile phase evaporation (ACN is volatile).

    • Fix: Use a column oven (

      
      ) and cap solvent reservoirs.
      

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link

  • Food and Drug Administration (FDA). (2021).[6] Q2(R1) Validation of Analytical Procedures: Text and Methodology.Link

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.Link

  • Agilent Technologies. (2008).[5] High Throughput HPLC Analysis of Barbiturates. Application Note. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6211, Barbituric acid.[7]Link

Sources

Spectroscopic Characterization of Metal Complexes with 1,3-Diphenylbarbituric Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: Transition Metal Complexes of 1,3-Diphenylbarbituric Acid (DPBA). Primary Alternatives: Metal Complexes of Barbituric Acid (BA) and 2-Thiobarbituric Acid (TBA).[1]

This guide provides an in-depth technical analysis for researchers synthesizing and characterizing metal complexes of DPBA. Unlike unsubstituted barbituric acid (BA), where coordination is complicated by N-H tautomerism, DPBA offers a sterically distinct, lipophilic ligand architecture. This guide compares the spectroscopic signatures, thermal stability, and biological potential of Metal-DPBA complexes against standard BA and TBA alternatives, demonstrating why DPBA is the superior choice for lipophilic drug design and specific O-donor coordination chemistry.

Part 1: Ligand Architecture & Coordination Logic

To interpret the spectra correctly, one must first understand the structural constraints of the ligand.

The Steric & Electronic Advantage

1,3-Diphenylbarbituric acid replaces the active N-H protons of the pyrimidine ring with phenyl groups. This modification fundamentally alters the coordination chemistry:

  • Exclusive O-Coordination: In BA and TBA, metal ions often compete for N-coordination (after deprotonation) and O/S-coordination. In DPBA, the N1 and N3 positions are blocked. Coordination is forced to occur via the Carbonyl Oxygens (C2, C4, C6) or the C5-Enolate system.

  • Lipophilicity: The phenyl rings significantly increase the partition coefficient (LogP), making Metal-DPBA complexes more permeable to cell membranes than their hydrophilic Metal-BA counterparts.

Coordination Mode Logic Flow

The following diagram illustrates the decision matrix for determining coordination modes based on ligand substitution.

CoordinationLogic Start Ligand Selection BA Barbituric Acid (BA) (Unsubstituted) Start->BA DPBA 1,3-Diphenylbarbituric Acid (DPBA) Start->DPBA N_Avail N-H Protons Available? BA->N_Avail N_Block N-Positions Blocked by Phenyl DPBA->N_Block Mixed_Coord Mixed N/O Coordination (Polymeric/Unpredictable) N_Avail->Mixed_Coord Yes Enolization Enolization at C5 N_Block->Enolization O_Coord Exclusive O-Coordination (C4/C6 or C2) Enolization->O_Coord Forms Stable Chelate

Caption: Logical pathway demonstrating why DPBA yields cleaner O-coordination chemistry compared to the mixed modes of Barbituric Acid.

Part 2: Spectroscopic Benchmarking

This section details the specific spectral shifts identifying Metal-DPBA formation compared to the free ligand and alternatives.

Infrared Spectroscopy (FT-IR)

Objective: Identify binding sites via carbonyl stretching vibrations.

  • DPBA Signature: The free ligand shows strong

    
     bands at 1680–1700 cm⁻¹.
    
  • Complexation Effect: Upon metal binding (e.g., Cu(II), Co(II)), electron density flows from the oxygen to the metal (M←O), weakening the C=O bond.

  • Comparison:

FeatureMetal-DPBA (Product)Metal-BA (Alternative)Metal-TBA (Alternative)

Shift
Red Shift (10–30 cm⁻¹) Sharp, distinct bands due to O-binding.Variable Shift Broadening often observed due to mixed N/O binding.Minor Shift Primary coordination often via Sulfur (

shifts instead).

Absent Clean spectrum >3000 cm⁻¹.Present/Shifted 3100–3200 cm⁻¹ region cluttered.Present Interferes with -OH water bands.

Distinct (450–550 cm⁻¹) Visible Weaker Dominated by

at lower freq.
1H NMR Spectroscopy

Objective: Confirm deprotonation and enolization at C5.

  • The Diagnostic Signal: The methylene protons at C5 (

    
    ) in DPBA appear around 
    
    
    
    3.8–4.0 ppm.
  • Mechanism: Upon complexation, if the ligand acts as a monobasic acid (deprotonation at C5), this signal intensity decreases (integration changes from 2H to 1H) or disappears if the C5 is fully substituted/involved in conjugation.

  • Critical Insight: In Metal-DPBA complexes, the absence of N-H signals simplifies the aromatic region (7.2–7.6 ppm), allowing for precise integration of the phenyl protons to confirm stoichiometry (e.g., 10H for two phenyl rings).

UV-Vis & Ligand Field Parameters

Objective: Determine Stereochemistry (Geometry).

Metal-DPBA complexes typically exhibit different colors and absorption maxima compared to BA complexes due to the electronic influence of the phenyl rings.

  • Cu(II)-DPBA: Typically shows a broad band at 600–700 nm, indicative of a distorted octahedral or square planar geometry (

    
    ).
    
  • Co(II)-DPBA: often tetrahedral (blue/green) or octahedral (pink), distinguishable by the intensity (

    
    ) of the d-d transitions.
    
  • Comparison: DPBA is a "harder" base (O-donor) than TBA (S-donor). Consequently, Metal-TBA complexes often show Charge Transfer (LMCT) bands at lower energy (visible region) causing intense coloration, whereas Metal-DPBA transitions are dominated by d-d bands and

    
     transitions of the phenyl rings.
    

Part 3: Experimental Protocols

Synthesis Workflow

The following protocol ensures high purity Metal-DPBA complexes, minimizing hydration impurities.

SynthesisWorkflow Prep 1. Precursor Prep Dissolve DPBA in Hot Ethanol/DMF Mix 2. Metal Addition Add Metal Acetate/Chloride (1:1 or 1:2 ratio) Prep->Mix Reflux 3. Reflux 3-5 Hours @ 70°C Monitor pH (adjust to 7-8) Mix->Reflux Isolate 4. Isolation Cool -> Precipitate Wash w/ EtOH & Et2O Reflux->Isolate Dry 5. Analysis Vac Dry -> TGA/IR/NMR Isolate->Dry

Caption: Step-by-step synthesis workflow for Metal-DPBA complexes.

Detailed Protocol: Cu(II)-DPBA Complex
  • Dissolution: Dissolve 1.0 mmol of 1,3-diphenylbarbituric acid in 20 mL of absolute ethanol. Slight heating (50°C) may be required due to the lipophilic phenyl groups.

  • Metal Addition: Add 0.5 mmol (for 1:2 complex) of Cu(CH₃COO)₂·H₂O dissolved in 10 mL ethanol dropwise.

  • pH Adjustment: The reaction often requires a weak base to facilitate deprotonation at C5. Add 2-3 drops of dilute ammonia or triethylamine to reach pH 7.5.

  • Reflux: Reflux for 4 hours. The solution will change color (typically to green or blue-green).

  • Purification: Cool to room temperature. Filter the precipitate. Crucial Step: Wash with hot water (to remove unreacted metal salt) followed by diethyl ether (to remove unreacted lipophilic DPBA ligand).

Part 4: Performance Comparison

Thermal Stability (TGA)

One of the strongest arguments for using DPBA over BA is thermal stability.

ParameterMetal-DPBAMetal-BAInterpretation
Dehydration Temp 120–150°C80–100°CDPBA complexes often hold lattice water more tightly or exclude it due to hydrophobicity.
Ligand Decomposition >300°C ~220–250°CThe phenyl rings stabilize the pyrimidine core via conjugation, making DPBA complexes more robust for high-temp catalysis applications.
Final Residue Stable Metal OxideMetal OxideBoth degrade to oxides (e.g., CuO, Co₃O₄).
Biological Suitability (Lipophilicity)

For drug development, the Partition Coefficient (LogP) is vital.

  • Metal-BA: Highly polar, low membrane permeability. Good for aqueous solubility but poor for passive transport.

  • Metal-DPBA: High lipophilicity.

    • Data Support: Studies on transition metal complexes of N-substituted barbiturates show enhanced antimicrobial activity against S. aureus and E. coli compared to the free ligand, attributed to the Overtone Concept of Cell Permeability (chelation reduces metal ion polarity, and phenyl groups enhance lipid penetration).

Part 5: References

  • Refat, M. S., et al. (2008). "A convenient method for the preparation of barbituric and thiobarbituric acid transition metal complexes." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

  • Masoud, M. S., et al. (1983).[2] "Complexing properties of barbituric acid and its derivatives." Polyhedron. (Foundational text on thermodynamic parameters of barbiturate complexes).

  • Bakhotmah, D. A. (2019). "Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors." American Journal of Heterocyclic Chemistry. Link

  • Yilmaz, V. T., et al. (2009).[3] "Synthesis, spectral and thermal characterization of new copper(II) complexes of 5,5-diethylbarbiturate." Journal of Coordination Chemistry. (Relevant comparative data for N-substituted vs C-substituted barbiturates).

  • Nishat, N., et al. (2017).[4] "Synthesis, characterization and antimicrobial study of polymeric transition metal complexes." Microbial Pathogenesis. Link

Sources

Safety Operating Guide

1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione Proper Disposal Procedures

Executive Summary: Operational Directive

Immediate Classification: Hazardous Chemical Waste (Toxic, Irritant). Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor. Prohibited Actions: Do NOT dispose of down the drain (sanitary sewer). Do NOT dispose of in regular trash.

Part 1: Chemical Identification & Hazard Assessment

Before initiating disposal, you must validate the material identity. 1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione (also known as 1,3-Diphenylbarbituric Acid ) is a barbiturate derivative. While often used as a synthesis intermediate or biological probe, it retains the pharmacological potential of the barbiturate class and must be handled with strict containment.

Self-Validating Identification System: Verify the container label against the following parameters to ensure you are applying the correct protocol.

ParameterValue / Indicator
CAS Number 7391-60-8 (Verify against specific SDS version)
Physical State White to off-white crystalline solid
Solubility Low in water; soluble in DMSO, Ethanol, Methanol
Hazard Codes H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant)
RCRA Status Non-listed specifically, but regulated as Toxic/Hazardous Organic Waste

Part 2: Pre-Disposal Logistics & Segregation

Effective disposal begins with segregation.[1] Mixing this compound with incompatible waste streams creates "mixed waste," which exponentially increases disposal costs and safety risks.

Chemical Compatibility Matrix

Use this table to determine where to segregate the waste.

Material ClassCompatibilityOperational Action
Strong Oxidizers (e.g., Peroxides, Nitrates)INCOMPATIBLE STOP. Do not mix. Risk of fire/evolution of toxic gas (NOx, CO).[2]
Strong Bases (e.g., NaOH, KOH)Reactive STOP. Strong bases hydrolyze the pyrimidine ring. While this degrades the compound, it generates heat and unknown byproducts.
Halogenated Solvents (e.g., DCM, Chloroform)Compatible Segregate into "Halogenated Waste" carboys only if already dissolved in these solvents.
Non-Halogenated Solvents (e.g., Acetone, DMSO)Compatible Preferred liquid waste stream if the solid must be dissolved.

Part 3: Disposal Workflows

Scenario A: Disposal of Pure Solid (Recommended)

Best practice dictates keeping the solid in its original form to minimize waste volume.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.

  • Transfer: Transfer the solid using a chemically resistant spatula. Avoid generating dust.[2][3][4][5][6][7]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "1,3-Diphenylbarbituric Acid"

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Scenario B: Disposal of Solutions (Liquid Waste)

If the compound is dissolved in a solvent (e.g., reaction mother liquor).

  • Identify Solvent Base: Determine if the primary solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol).

  • Carboy Selection:

    • Use White/Opaque Carboys for Halogenated waste.

    • Use Clear/Translucent Carboys for Non-Halogenated organic waste.

  • pH Check (Self-Validation): Dip a pH strip into the waste solution.

    • Requirement: pH should be between 5 and 9. If highly acidic/basic, neutralize carefully before adding to the bulk solvent drum to prevent drum pressurization.

  • Transfer: Pour into the carboy using a funnel. Close the latch immediately.

Scenario C: Trace Contaminated Items

Gloves, weighing boats, and paper towels.

  • Gross Contamination: If items are heavily caked with powder, treat them as Solid Chemical Waste (Scenario A).

  • Trace Contamination: Place in a dedicated "Chemically Contaminated Debris" bin (often a yellow bag or rigid pail). Do not place in regular trash or biohazard bags (unless also bio-contaminated).

Part 4: Decision Logic Visualization

The following flowchart illustrates the decision-making process for disposing of 1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione.

DisposalWorkflow Start Waste Material: 1,3-Diphenylbarbituric Acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidContainer Containerize in HDPE/Glass Jar SolidPath->SolidContainer SolventCheck Check Solvent Type LiquidPath->SolventCheck LabelSolid Label: 'Hazardous Waste - Toxic Solid' SolidContainer->LabelSolid Final Transfer to EHS/Waste Contractor (Incineration) LabelSolid->Final Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., DMSO, EtOH) SolventCheck->NonHalo HaloWaste Dispose in Halogenated Waste Carboy Halo->HaloWaste NonHaloWaste Dispose in Organic Solvent Carboy NonHalo->NonHaloWaste HaloWaste->Final NonHaloWaste->Final

Figure 1: Decision tree for the segregation and packaging of 1,3-diphenylbarbituric acid waste streams.

Part 5: Emergency Procedures (Spill Management)

If a spill occurs during the disposal process, execute the following "SWEEP" protocol:

  • S top the source: Upright the container if safe to do so.

  • W arn others: Evacuate the immediate area.

  • E quip: Don PPE (Nitrile gloves, lab coat, safety goggles). Note: If dust is airborne, use an N95 or P100 respirator.

  • E nclose:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste container.

    • Liquids: Use vermiculite or absorbent pads.

  • P ackage: Label the debris as hazardous waste. Wash the area with soap and water; do not use bleach immediately as it may react with other organic contaminants present.

References

  • PubChem. (2025). 1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

Sources

Navigating the Unknown: A Safety and Handling Guide for 1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in authoritative safety frameworks. Our commitment is to empower researchers with the knowledge to manage chemical hazards effectively, building a foundation of trust that extends beyond the product itself.

Part 1: Hazard Assessment in the Absence of Data

When specific hazard data is unavailable, a precautionary assessment based on the chemical's structure and related compounds is a prudent first step. However, this must be treated as an initial, cautionary measure and not a substitute for empirical data.

Structural Considerations:

  • Pyrimidinetrione Core: This heterocyclic system is the core of barbiturates, a class of drugs known for their effects on the central nervous system. While the pharmacological activity of this specific compound is not characterized, its core structure warrants careful handling.

  • Diphenyl Groups: The presence of two phenyl groups may influence the compound's metabolic profile and could suggest potential for bioaccumulation or specific organ toxicities, though this is purely speculative without data.

Given the lack of concrete toxicological information, we must operate under the precautionary principle . The Occupational Safety and Health Administration (OSHA) mandates that "all substances of unknown toxicity are toxic"[1]. This principle forms the bedrock of the following recommendations.

Part 2: The "Control Banding" Approach to Safety

For chemicals that lack established Occupational Exposure Limits (OELs), the National Institute for Occupational Safety and Health (NIOSH) recommends a technique called "control banding"[2]. This approach groups workplace risks into control categories or "bands" based on hazard and exposure potential, allowing for the selection of appropriate safety controls[2][3][4].

For 1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, given the complete lack of toxicity data, the most stringent control band should be adopted. This involves a combination of engineering controls, administrative controls, and personal protective equipment to minimize all potential routes of exposure.

Part 3: Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is non-negotiable when handling substances with unknown hazards. The minimum required PPE should be supplemented based on a task-specific risk assessment[5].

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldGoggles are required for protection against liquid splashes and potential vapors. A face shield should be worn over goggles whenever there is a significant splash hazard, such as during bulk transfers or solution preparation[5].
Body Protection A flame-retardant laboratory coatProtects clothing and skin from chemical splashes and spills. A flame-retardant coat is recommended as a general precaution[6].
Hand Protection Double-gloving with compatible chemical-resistant glovesDisposable nitrile gloves provide limited protection for incidental contact only. For extended work or direct handling, double-gloving or using a more robust glove material (e.g., neoprene) is advised. Always consult the glove manufacturer's compatibility charts[5][7].
Respiratory Protection To be determined by risk assessmentAll handling of the solid compound or its solutions should be performed within a certified chemical fume hood. If engineering controls are insufficient to prevent inhalation of aerosols or dust, a NIOSH-approved respirator may be necessary. This requires enrollment in a respiratory protection program, including medical clearance and fit-testing[8][9].
Foot Protection Closed-toe shoesPrevents foot injuries from dropped objects or spills[6].

Part 4: Step-by-Step Safe Handling and Operational Workflow

Adherence to a strict, procedural workflow is critical to minimizing exposure.

Preparation and Weighing:

  • Designated Area: All work with 1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure[7].

  • PPE Donning: Before handling the primary container, don all required PPE as outlined in the table above.

  • Weighing: If weighing the solid, do so within the fume hood. Use a balance with a draft shield to prevent air currents from dispersing the powder.

  • Spill Containment: Conduct all transfers over a tray or secondary containment to catch any spills.

Solution Preparation and Use:

  • Solvent Addition: Add solvent to the solid slowly to avoid splashing.

  • Container Sealing: Ensure the vessel is securely sealed before agitation or transport outside the fume hood.

  • Labeling: All containers holding the compound or its solutions must be clearly labeled with the full chemical name and a warning that the hazards are not fully known[7].

Cleanup:

  • Decontamination: Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning agent.

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use items in the designated hazardous waste stream. Wash hands thoroughly after removing gloves.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Assess Task-Specific Hazards B Select PPE Based on Precautionary Principle (Table 1) A->B C Don PPE Correctly B->C D Work Within Engineering Control (e.g., Fume Hood) C->D Begin Work E Perform Chemical Manipulations D->E F Monitor for Spills or Exposure E->F G Decontaminate Work Area & Equipment F->G Task Complete H Segregate & Dispose of Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for PPE selection and use when handling chemicals with unknown hazards.

Part 5: Waste Disposal Plan

In the absence of specific environmental fate and toxicity data, all waste containing 1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect unused solid compound, contaminated gloves, weigh boats, and paper towels in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions and solvent rinses in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container label must include the full chemical name, the words "Hazardous Waste," and an indication that the hazards are not fully known[10].

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations[11][12]. Improper disposal, such as pouring down the drain, is strictly prohibited[13][14].

Part 6: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[7].

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[7].

  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention[7].

  • Ingestion: Do not induce vomiting. Seek immediate medical attention[7].

  • Minor Spill (within a fume hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand or vermiculite). Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the area.

  • Major Spill: Evacuate the immediate area. Alert others and prevent entry. Contact your institution's EHS or emergency response team immediately.

By adhering to these conservative, safety-first principles, researchers can confidently and responsibly handle 1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione and other novel compounds, ensuring a safe and productive laboratory environment.

References

  • ACS Chemical Health & Safety. (2025). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned. [Link]

  • Tex-Lee. (2023). Comprehensive Guide to Lab PPE (Personal Protective Equipment). [Link]

  • Princeton University Environmental Health and Safety. (2020). Required Personal Protective Equipment Use in Campus Research Laboratories. [Link]

  • University of California, Berkeley Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • ACS Division of Chemical Health and Safety. (2016). Control Banding in the Laboratory. [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • Centers for Disease Control and Prevention (CDC). (2026). Control Banding. [Link]

  • Carleton University Environmental Health and Safety. Control Banding. [Link]

  • National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version (2011), Chapter 4: Evaluating Hazards and Assessing Risks in the Laboratory. [Link]

  • ISHN. (2014). NIOSH answers FAQs about Control banding. [Link]

  • Lab Manager. Conducting a Chemical Risk Assessment in the Laboratory. [Link]

  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • University of Alabama at Birmingham Environmental Health & Safety. Novel Chemicals with Unknown Hazards SOP. [Link]

  • Electronic Code of Federal Regulations (eCFR). 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. [Link]

  • University of Nebraska Omaha Environmental Health & Safety. HAZARDOUS MATERIAL FACT SHEET Unknown Chemical Disposal. [Link]

  • Journal of Health and Environment. (2016). Chemical risk assessment in a chemical laboratory based on three different techniques. [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • J. J. Keller SAFETY. (2023). OSHA's toxic and hazardous substances standards. [Link]

  • United States Environmental Protection Agency (EPA). (2025). Waste, Chemical, and Cleanup Enforcement. [Link]

  • United States Environmental Protection Agency (EPA). (2025). Household Hazardous Waste (HHW). [Link]

  • Safetycare. (2021). How to Safely Dispose of Hazardous Waste?[Link]

  • United States Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]

Sources

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